SMU127
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHILACXNMTZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Activation of the NF-κB Signaling Pathway by SMU127
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, identified through structure-based virtual screening of the ZINC drug library database.[1][2][3] As an activator of this key pattern recognition receptor complex, this compound initiates a signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] NF-κB is a central regulator of immune and inflammatory responses, and its activation by this compound leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This guide provides a detailed overview of the this compound-mediated activation of the NF-κB signaling pathway, including quantitative data on its activity, experimental protocols for its characterization, and a visual representation of the signaling cascade.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for NF-κB activation | HEK-Blue™ hTLR2 cells | 0.55 ± 0.01 μM | |
| Specificity | HEK-Blue™ hTLR3, 4, 5, 7, 8 | No activation at 0.1-100 μM | |
| TNF-α Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Induced at 0.01-1 μM |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Model | Dosage | Effect | Reference |
| BALB/c mice | 4T1 murine mammary carcinoma | 0.1 mg/animal | Reduced tumor volume |
This compound-Mediated NF-κB Signaling Pathway
This compound activates the canonical NF-κB signaling pathway through its interaction with the TLR1/2 heterodimer on the cell surface. This interaction initiates a downstream signaling cascade mediated by a series of adaptor proteins and kinases, ultimately leading to the nuclear translocation of NF-κB and the transcription of target genes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
NF-κB Reporter Assay (HEK-Blue™ hTLR Cells)
This assay quantitatively measures the activation of NF-κB in response to this compound.
Workflow Diagram:
References
An In-depth Technical Guide to the Downstream Signaling Targets of SMU.127 in Streptococcus mutans
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU.127, a key genetic locus in the cariogenic bacterium Streptococcus mutans, encodes the E1α subunit of the acetoin dehydrogenase (Adh) complex. This multi-enzyme complex serves as a critical metabolic and signaling hub, converting acetoin into acetaldehyde and acetyl-CoA. The downstream consequences of SMU.127 activity extend beyond simple carbon metabolism, influencing central energy pathways, post-translational modifications of virulence factors, and the transcriptional regulation of stress response networks. A pivotal interaction between the Adh complex and the redox-sensitive transcription factor SpxA2 has been identified, implicating SMU.127 in the modulation of cell wall homeostasis and oxidative stress tolerance. This guide provides a comprehensive overview of the known downstream signaling targets of SMU.127, presenting quantitative data on gene and protein expression, detailed experimental methodologies, and visual representations of the intricate signaling pathways. Understanding these downstream effects offers novel avenues for the development of targeted therapeutics against this significant oral pathogen.
Introduction
Streptococcus mutans is a primary etiological agent of dental caries, a globally prevalent infectious disease. Its virulence is attributed to its ability to form robust biofilms, produce copious amounts of organic acids from dietary carbohydrates, and thrive in the acidic environments it creates. Central to its metabolic adaptability and stress tolerance are intricate regulatory networks that allow the bacterium to respond to fluctuating environmental conditions within the oral cavity.
The gene product of SMU.127, the E1α subunit (also known as AdhA or AcoA) of the acetoin dehydrogenase complex, plays a significant, multifaceted role in the physiology of S. mutans. This guide delineates the downstream signaling cascades initiated by the activity of the SMU.127-containing Adh complex, focusing on its metabolic products and their subsequent influence on key cellular processes.
The Acetoin Dehydrogenase Complex: A Metabolic and Signaling Nexus
SMU.127 is part of the adh operon (SMU.127-SMU.130), which encodes the components of the acetoin dehydrogenase complex. This complex catalyzes the oxidative decarboxylation of acetoin, yielding acetaldehyde and acetyl-coenzyme A (acetyl-CoA).
Caption: The enzymatic reaction catalyzed by the Acetoin Dehydrogenase Complex.
Downstream Metabolic Signaling
The primary metabolic products of the Adh complex, acetyl-CoA and acetaldehyde, are not merely metabolic intermediates but also serve as signaling molecules that influence downstream pathways.
The Acetyl-CoA Hub: Energy Production and Post-Translational Modification
Acetyl-CoA is a central metabolite that can be funneled into various cellular processes:
-
The Pta-Ack Pathway for ATP Generation: Acetyl-CoA can be converted to acetyl phosphate (AcP) by phosphotransacetylase (Pta) and subsequently to acetate by acetate kinase (Ack), a process that generates ATP[1][2]. This pathway is crucial for energy production, especially under conditions of carbohydrate limitation.
-
Protein Acetylation: Acetyl-CoA serves as the primary donor for lysine acetylation, a critical post-translational modification. In S. mutans, numerous proteins, including key virulence factors, are acetylated[1][3][4]. For instance, the acetylation of glucosyltransferases (Gtfs) has been shown to modulate their activity, thereby impacting biofilm formation.
Caption: Metabolic fate of Acetyl-CoA in S. mutans.
Acetaldehyde Metabolism
The metabolism of acetaldehyde in S. mutans is less well-defined. However, it is known that various oral streptococci can produce acetaldehyde from both ethanol and glucose. It is likely further metabolized by alcohol dehydrogenases.
Downstream Transcriptional Regulation via SpxA2
A significant downstream signaling event stemming from the Adh complex is the regulation of the transcription factor SpxA2.
Interaction of AdhC and SpxA2
Evidence suggests a direct physical interaction between the E2 component of the Adh complex, AdhC, and the redox-sensitive transcriptional regulator SpxA2. This interaction links the metabolic state of the cell, as reflected by the activity of the Adh complex, to the transcriptional control of stress response genes.
The SpxA2 Regulon: Orchestrating Stress Responses
SpxA2 is a key regulator of cell envelope homeostasis and the response to oxidative stress. The regulon of SpxA2 includes genes involved in:
-
Cell Wall Synthesis and Maintenance: Genes involved in peptidoglycan synthesis and modification.
-
Fatty Acid Biosynthesis: Genes such as fabT and fabM that are involved in membrane fatty acid composition, which is crucial for acid tolerance.
-
F1F0-ATPase Activity: The activity of the proton-pumping F1F0-ATPase is influenced by SpxA2, impacting the cell's ability to maintain pH homeostasis.
Caption: Signaling from the Adh complex to the SpxA2 regulon.
Quantitative Data
The following tables summarize the quantitative changes in gene and protein expression related to the SMU.127 downstream signaling pathways under various conditions.
Table 1: Differential Expression of the adh Operon in S. mutans
| Gene | Locus Tag | Condition | Fold Change | Reference |
| adhA | SMU.127 | Glucose shock | Up | |
| adhB | SMU.128 | Glucose shock | Up | |
| adhC | SMU.129 | Glucose shock | Up | |
| adhD | SMU.130 | Glucose shock | Up | |
| adhA | SMU.127 | Deletion of rex | Up | |
| adhB | SMU.128 | Deletion of rex | Up | |
| adhC | SMU.129 | Deletion of rex | Up | |
| adhD | SMU.130 | Deletion of rex | Up |
Table 2: Selected Members of the SpxA2 Regulon and Their Regulation
| Gene | Locus Tag | Function | Regulation by SpxA2 | Reference |
| fabT | SMU.1899 | Fatty acid biosynthesis regulator | Repression | |
| fabM | SMU.1900 | Fatty acid biosynthesis | Repression | |
| atpD | SMU.1528 | F1F0-ATPase subunit beta | Indirectly affected | |
| gtfB | SMU.1946 | Glucosyltransferase B | Repression | |
| gtfC | SMU.1947 | Glucosyltransferase C | Repression |
Table 3: Acetylated Proteins in S. mutans with Relevance to SMU.127 Downstream Pathways
| Protein | Locus Tag | Function | Acetylation Status | Reference |
| GtfB | SMU.1946 | Glucan synthesis, biofilm formation | Acetylated | |
| GtfC | SMU.1947 | Glucan synthesis, biofilm formation | Acetylated | |
| LDH | SMU.1425 | Lactate dehydrogenase | Acetylated | |
| PykF | SMU.1005 | Pyruvate kinase | Acetylated |
Experimental Protocols
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
References
- 1. Quantitative acetylome analysis reveals involvement of glucosyltransferase acetylation in Streptococcus mutans biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. ActA-mediated PykF acetylation negatively regulates oxidative stress adaptability of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
The Immunostimulatory Profile of SMU127: A TLR1/2 Agonist-Induced Cytokine Response in Human PBMCs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, a key pattern recognition receptor in the innate immune system. Activation of TLR1/2 triggers a signaling cascade that results in the production of a variety of cytokines and chemokines, orchestrating an inflammatory response. This technical guide provides a comprehensive overview of the anticipated cytokine profile induced by this compound in human peripheral blood mononuclear cells (PBMCs). Due to the limited availability of specific quantitative data for this compound, this document leverages data from analogous TLR1/2 agonists, such as SMU-Z1 and Pam3CSK4, to project the expected immunomodulatory effects. Detailed experimental protocols for assessing cytokine induction and diagrams of the underlying signaling pathways are also presented to facilitate further research and development in this area.
Introduction
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The heterodimer of TLR1 and TLR2 recognizes triacylated lipopeptides from bacteria, initiating a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, and the subsequent expression of pro-inflammatory genes.
This compound has been identified as a specific agonist for the TLR1/2 complex. Its ability to stimulate an immune response makes it a compound of interest for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. Understanding the precise cytokine signature induced by this compound in human immune cells is critical for predicting its biological effects and for the rational design of novel therapeutics.
This compound-Induced Cytokine Profile in PBMCs
Upon stimulation with a TLR1/2 agonist like this compound, human PBMCs, which comprise a mixed population of lymphocytes and monocytes, are expected to secrete a range of pro-inflammatory cytokines and chemokines. While direct quantitative data for a broad cytokine panel induced by this compound is not extensively available, studies on the closely related TLR1/2 agonist SMU-Z1 and the well-characterized synthetic lipopeptide Pam3CSK4 provide a strong predictive framework.
Table 1: Anticipated Cytokine and Chemokine Secretion by Human PBMCs Stimulated with this compound
| Cytokine/Chemokine | Expected Response | Primary Producing Cell Type(s) | Key Functions |
| TNF-α | Strong Induction | Monocytes/Macrophages | Pro-inflammatory, induces fever, apoptosis of certain tumor cells.[1] |
| IL-1β | Induction | Monocytes/Macrophages | Potent pro-inflammatory cytokine, mediates fever and inflammation. |
| IL-6 | Strong Induction | Monocytes/Macrophages, T cells | Pro-inflammatory, involved in the acute phase response, B cell differentiation. |
| IL-8 (CXCL8) | Strong Induction | Monocytes/Macrophages | Chemotactic factor for neutrophils and other granulocytes. |
| IL-10 | Moderate Induction | Monocytes/Macrophages, T cells | Anti-inflammatory, regulates and suppresses excessive immune responses. |
| IL-12 | Potential Induction | Monocytes/Macrophages, Dendritic Cells | Promotes Th1 cell differentiation and IFN-γ production. |
| IFN-γ | Potential low-level or indirect induction | NK cells, T cells | Key activator of macrophages, enhances antigen presentation. |
Note: The expected response is inferred from studies on analogous TLR1/2 agonists. The magnitude of induction is dose and time-dependent.
Signaling Pathway of this compound in PBMCs
This compound, as a TLR1/2 agonist, initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein. The binding of this compound to the TLR1/2 heterodimer leads to the recruitment of MyD88, which in turn recruits and activates members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family. This leads to the activation of TRAF6, an E3 ubiquitin ligase, which ultimately results in the activation of the IKK complex. The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.
Caption: MyD88-dependent signaling pathway activated by this compound.
Experimental Protocols
Isolation of Human PBMCs
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a separate 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the experiment (e.g., 1 x 10^6 cells/mL).
Caption: Workflow for the isolation of human PBMCs.
PBMC Stimulation and Cytokine Measurement
This protocol outlines the stimulation of isolated PBMCs with this compound and the subsequent measurement of secreted cytokines using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Isolated human PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)
-
Microplate reader
Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.
-
Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
Perform ELISA for the target cytokines on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Caption: Workflow for PBMC stimulation and cytokine analysis.
Conclusion
This compound is a potent TLR1/2 agonist that is expected to induce a robust pro-inflammatory cytokine response in human PBMCs, characterized by the significant production of TNF-α, IL-1β, IL-6, and IL-8. This activity is mediated through the MyD88-dependent NF-κB signaling pathway. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate the immunomodulatory properties of this compound and to explore its therapeutic potential. Further studies are warranted to establish a detailed and quantitative dose-response and time-course of the full cytokine and chemokine profile induced by this compound in human immune cells.
References
The Role of SMU127 in Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical class of pattern recognition receptors that recognize conserved molecular patterns on microbes and initiate an inflammatory response. The TLR1/TLR2 heterodimer, in particular, recognizes triacylated lipopeptides from gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. SMU127, also identified as ZINC666243, is a synthetic small molecule that has been identified as a specific agonist for the TLR1/TLR2 receptor complex. This technical guide provides an in-depth overview of the role of this compound in activating the innate immune response, detailing its mechanism of action, the signaling pathways it initiates, and the experimental protocols used for its characterization. This document is intended to be a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction to this compound
This compound is a urea structure-like small molecule identified through structure-based virtual screening of the ZINC drug library database. It has been validated as a specific agonist for the human TLR1/TLR2 heterodimer, demonstrating its potential as a modulator of the innate immune response. Its ability to selectively activate this receptor complex makes it a valuable tool for studying TLR1/TLR2-mediated signaling and a potential candidate for therapeutic applications, such as in vaccine adjuvants and cancer immunotherapy.
Quantitative Data on this compound Activity
The activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its more potent derivative, SMU-Z1.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound (ZINC666243) | NF-κB Reporter Assay | HEK293 expressing hTLR2 | EC50 | 0.55 ± 0.01 µM | [1] |
| SMU-Z1 | NF-κB Reporter Assay | HEK-Blue hTLR2 cells | EC50 | 4.88 ± 0.79 x 10⁻⁹ M | [2] |
Table 1: Potency of this compound and its derivative in NF-κB Activation
| Compound | Cell Type | Cytokine | Effect | Reference |
| This compound (ZINC666243) | Human Macrophages | TNF-α | Promotes secretion | [1] |
| This compound (ZINC666243) | Human Mononuclear Cells | TNF-α | Promotes secretion | [1] |
| SMU-Z1 | Murine and Human Macrophage Cell Lines | TNF-α, IL-1β, IL-6 | Induces production | |
| SMU-Z1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-8 | ~4-fold increase in mRNA at 10 µM | [2] |
Table 2: Qualitative and Quantitative Cytokine Induction by this compound and its derivative
Signaling Pathway of this compound
This compound activates the innate immune response through the classical MyD88-dependent signaling pathway downstream of the TLR1/TLR2 heterodimer.
Caption: this compound-induced TLR1/TLR2 signaling cascade.
Upon binding of this compound to the TLR1/TLR2 heterodimer, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptors. This initiates the formation of a signaling complex involving Interleukin-1 receptor-associated kinases (IRAKs). Subsequent recruitment and activation of TNF receptor-associated factor 6 (TRAF6) leads to the activation of the TAK1/TABs complex. TAK1, a mitogen-activated protein kinase kinase kinase (MAP3K), then activates two major downstream pathways: the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) pathway (including JNK and p38). The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the expression of various pro-inflammatory cytokine genes, such as TNF-α, IL-6, and IL-8.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to this compound.
a. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with expression plasmids for human TLR1, human TLR2, an NF-κB-dependent firefly luciferase reporter, and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
b. Cell Stimulation:
-
24 hours post-transfection, the cells are treated with various concentrations of this compound (e.g., in a dose-response range from 0.01 µM to 100 µM) or vehicle control (DMSO).
-
The cells are incubated for 6-24 hours to allow for NF-κB activation and subsequent luciferase expression.
c. Luciferase Activity Measurement:
-
After incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) secreted by immune cells in response to this compound.
a. Cell Culture and Stimulation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, human monocytic cell lines like THP-1 can be used. THP-1 cells are often differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA) prior to stimulation.
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound or a vehicle control.
-
The cell culture supernatants are collected after an appropriate incubation period (e.g., 24 hours).
b. ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known cytokine standards are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Caption: General workflow for a sandwich ELISA.
Conclusion
This compound is a specific small molecule agonist of the TLR1/TLR2 heterodimer that potently activates the innate immune response. Its mechanism of action through the MyD88-dependent signaling pathway, leading to NF-κB activation and pro-inflammatory cytokine production, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other TLR agonists. As a selective and potent activator of a key innate immune receptor, this compound holds significant promise for future research and the development of novel immunomodulatory therapies. Further studies to fully elucidate its dose-dependent effects on a wider range of cytokines and its in vivo efficacy and safety are warranted.
References
An In-depth Technical Guide to the Selectivity of SMU127 for Toll-like Receptor 1/2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU127 is a novel small-molecule agonist identified through structure-based virtual screening and is characterized by its specific activation of the Toll-like Receptor 1/2 (TLR1/2) heterodimer.[1] This document provides a comprehensive technical overview of this compound's selectivity, presenting quantitative data, detailed experimental protocols for assessing its activity, and diagrams of the associated signaling pathways. The high selectivity of this compound for TLR1/2 over other TLRs positions it as a valuable tool for immunological research and a potential candidate for therapeutic applications, such as cancer immunotherapy.[1][2][3]
Quantitative Selectivity Profile of this compound
This compound's primary mechanism of action is the induction of NF-κB signaling through the specific activation of the human TLR1/2 heterodimer.[4] Its potency and selectivity have been quantified using various cell-based assays.
Table 1: Potency and Selectivity of this compound on Human TLRs
| Target | Assay Type | Cell Line | Readout | Result (EC50) | Selectivity vs. Other TLRs | Reference |
| TLR1/2 | NF-κB Reporter | HEK-Blue™ hTLR2 | SEAP Activity | 0.55 ± 0.01 µM | >180-fold | |
| TLR3 | NF-κB Reporter | HEK-Blue™ hTLR3 | SEAP Activity | No activity up to 100 µM | - | |
| TLR4 | NF-κB Reporter | HEK-Blue™ hTLR4 | SEAP Activity | No activity up to 100 µM | - | |
| TLR5 | NF-κB Reporter | HEK-Blue™ hTLR5 | SEAP Activity | No activity up to 100 µM | - | |
| TLR7 | NF-κB Reporter | HEK-Blue™ hTLR7 | SEAP Activity | No activity up to 100 µM | - | |
| TLR8 | NF-κB Reporter | HEK-Blue™ hTLR8 | SEAP Activity | No activity up to 100 µM | - |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. SEAP (Secreted Embryonic Alkaline Phosphatase) is the reporter protein.
Table 2: Functional Activity of this compound in Human Immune Cells
| Cell Type | Assay | Cytokine Measured | Concentration Range | Result | Reference |
| Human PBMCs | ELISA | TNF-α | 0.01 - 1 µM | Dose-dependent induction | |
| Human Macrophages | ELISA | TNF-α | Not specified | Promotes secretion | |
| Human Monocytes | ELISA | TNF-α | Not specified | Promotes secretion |
PBMCs (Peripheral Blood Mononuclear Cells) TNF-α (Tumor Necrosis Factor-alpha) is a pro-inflammatory cytokine.
Signaling Pathway and Mechanism of Action
This compound functions by facilitating the heterodimerization of TLR1 and TLR2. This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, which is a central signaling hub for most TLRs. The activation of this pathway leads to the translocation of the transcription factor NF-κB into the nucleus, driving the expression of pro-inflammatory cytokines like TNF-α.
Experimental Protocols
The selectivity of this compound was determined primarily using a panel of HEK-Blue™ reporter cell lines. These cells are engineered to express a specific human TLR and a reporter gene (SEAP) that is transcribed upon NF-κB activation.
HEK-Blue™ TLR Reporter Gene Assay
This assay is used to quantify the activation of a specific TLR pathway by measuring the activity of a reporter enzyme.
Objective: To determine the EC50 of this compound for TLR1/2 and to assess its activity against a panel of other human TLRs (TLR3, 4, 5, 7, 8).
Materials:
-
HEK-Blue™ hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8 cell lines (InvivoGen).
-
HEK-Blue™ Detection Medium (InvivoGen).
-
This compound stock solution (dissolved in DMSO).
-
Positive controls (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8).
-
96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Spectrophotometer (620-655 nm).
Methodology:
-
Cell Preparation: Culture HEK-Blue™ cells according to the supplier's protocol. On the day of the experiment, wash cells, and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density (e.g., ~5 x 10^5 cells/mL).
-
Compound Preparation: Prepare serial dilutions of this compound and positive controls in culture medium. A typical concentration range for this compound testing is 0.1 to 100 µM.
-
Assay Plate Setup: Add 20 µL of the diluted compounds, controls, or vehicle (medium with DMSO) to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator. During this time, TLR activation leads to the production and secretion of SEAP. The detection medium contains a substrate that turns purple/blue in the presence of SEAP.
-
Data Acquisition: Measure the optical density (OD) of the wells using a spectrophotometer at a wavelength of 620-655 nm.
-
Data Analysis: Subtract the OD of the vehicle control wells (background) from all other readings. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Logical Framework for Selectivity
The selectivity of a compound is a critical parameter in drug development, defining its ability to interact with its intended target with high potency while having low or no activity at other, unintended targets ("off-targets"). This compound's profile demonstrates a clear and desirable selectivity for the TLR1/2 heterodimer.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and highly selective small-molecule agonist of the TLR1/2 heterodimer. Its lack of activity at other tested TLRs, even at concentrations exceeding 180 times its EC50 for TLR1/2, underscores its specificity. The detailed protocols and pathway diagrams provide a foundational framework for researchers utilizing this compound to investigate TLR1/2 signaling or exploring its potential as a targeted immunotherapeutic agent.
References
- 1. Structure-based discovery of a specific TLR1-TLR2 small molecule agonist from the ZINC drug library database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent, selective human TLR1/2 agonists: N-quinoline-N'-(thiophen-2-yl)thiourea analogs for potential cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
Unable to Find Information on "SMU127" in Cancer Immunology Research
Following a comprehensive search for "SMU127" within the context of cancer immunology, no specific molecule, drug, or research topic corresponding to this identifier could be found. The search results yielded general information about the field of cancer immunology, including discussions on therapeutic approaches like checkpoint inhibitors and T-cell therapies, the tumor microenvironment, and immune responses to cancer.[1][2][3][4][5]
The search did not identify any publications, clinical trials, or research data specifically associated with "this compound." It is possible that "this compound" may be an internal project name not yet in the public domain, a highly niche or newly emerging area of research not yet indexed, or a term used in a different scientific context.
Without any specific data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways. Further clarification on the nature of "this compound" would be required to proceed with this request.
References
- 1. Cancer Immunology with a Focus on Understudied Cancers as Targets for Immunotherapy [mdpi.com]
- 2. Cancer Immunology | Icahn School of Medicine [icahn.mssm.edu]
- 3. Cancer Immunology – Cancer Immunotherapy | Bursky Center for Human Immunology & Immunotherapy | Washington University in St. Louis [burskycenter.wustl.edu]
- 4. LSP | Cancer Immunology [labsyspharm.org]
- 5. m.youtube.com [m.youtube.com]
Early Studies of SMU127 in Breast Cancer Models: An In-depth Technical Guide
An extensive search of publicly available scientific literature and data repositories has revealed no specific information, preclinical studies, or published research pertaining to a compound designated "SMU127" in the context of breast cancer models.
This suggests that "this compound" may be an internal designation for a compound in early-stage development that has not yet been disclosed in scientific publications. Alternatively, it could be a misnomer or a compound that has not been investigated for therapeutic potential in breast cancer.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the early studies of this compound in breast cancer models as requested.
For researchers, scientists, and drug development professionals interested in novel therapeutics for breast cancer, it is recommended to consult public databases such as PubMed, ClinicalTrials.gov, and major cancer research conference proceedings for the latest advancements in the field. Information on new compounds is typically disseminated through these channels as research progresses from preclinical to clinical stages.
Should "this compound" be a specific internal project, accessing the relevant data would require direct communication with the research institution or pharmaceutical company responsible for its development.
SMU127: A Novel Immunotherapy Agent Targeting TLR1/2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SMU127, also identified as ZINC6662436, is a novel small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, demonstrating significant potential as a novel immunotherapy agent.[1][2] Discovered through structure-based virtual screening of the ZINC drug library database, this compound has shown promising preclinical activity, including the stimulation of innate immune responses and inhibition of tumor growth in a murine breast cancer model.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound functions as a specific agonist for the TLR1/TLR2 heterodimer.[1] This interaction initiates a downstream signaling cascade that is central to the innate immune system. Toll-like receptors are a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs). Upon binding of this compound to the TLR1/2 complex, the Toll/interleukin-1 receptor (TIR) domains of the receptors recruit adaptor proteins, primarily MyD88. This leads to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The activation of NF-κB results in the transcription and subsequent secretion of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This cytokine plays a crucial role in orchestrating an anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its optimized derivatives.
Table 1: In Vitro Activity of this compound and Derivatives
| Compound | Target | Assay | EC50 | Reference |
| This compound (ZINC6662436) | Human TLR1/2 | NF-κB activation in HEK-Blue™ hTLR2 cells | 0.55 ± 0.01 µM | |
| SMU-C13 | Human TLR1/2 | NF-κB activation in HEK-Blue™ hTLR2 cells | 160 nM | |
| SMU-C80 | Human TLR1/2 | NF-κB activation | 31.0 nM | |
| SMU-Z1 | Human TLR1/2 | NF-κB activation in HEK-Blue™ hTLR2 cells | 4.88 ± 0.79 nM |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Model | Dosage | Outcome | Reference |
| This compound | BALB/c mice | 4T1 murine mammary carcinoma | 0.1 mg/animal | Reduced tumor volume |
Signaling Pathway
The signaling pathway initiated by this compound is depicted below.
Caption: this compound activates the TLR1/2 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HEK-Blue™ hTLR Reporter Assay for NF-κB Activation
This protocol is adapted for determining the activation of the NF-κB pathway by this compound in HEK-Blue™ hTLR2 cells, which endogenously express TLR1 and TLR6.
Materials:
-
HEK-Blue™-hTLR2 Cells (InvivoGen)
-
Growth Medium: DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, 1X HEK-Blue™ Selection.
-
Test Medium: Growth medium without HEK-Blue™ Selection.
-
This compound stock solution (in DMSO)
-
Positive control: Pam3CSK4 (TLR1/2 agonist)
-
Negative control: Vehicle (DMSO)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™-hTLR2 cells in growth medium at 37°C in a 5% CO₂ incubator.
-
The day before the assay, wash cells with PBS and detach using a cell scraper or gentle trypsinization.
-
Resuspend cells in test medium and adjust the cell density to approximately 280,000 cells/ml.
-
-
Assay Plate Preparation:
-
Add 20 µl of this compound at various concentrations, positive control, or negative control to the wells of a 96-well plate.
-
Immediately add 180 µl of the cell suspension (~50,000 cells) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
SEAP Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µl of resuspended QUANTI-Blue™ solution per well of a new flat-bottom 96-well plate.
-
Add 20 µl of the supernatant from the induced HEK-Blue™-hTLR2 cell plate to the corresponding wells.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Determine the NF-κB activation by the level of SEAP activity, which is proportional to the OD reading.
-
Calculate the EC50 value of this compound by plotting the dose-response curve.
-
TNF-α Secretion Assay in THP-1 Cells
This protocol describes the measurement of TNF-α secretion from human monocytic THP-1 cells upon stimulation with this compound.
Materials:
-
THP-1 cells (ATCC)
-
Culture Medium: RPMI-1640, 10% FBS, 1% penicillin-streptomycin.
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation.
-
This compound stock solution (in DMSO)
-
LPS (Lipopolysaccharide) as a positive control for macrophage activation.
-
Human TNF-α ELISA kit (e.g., from R&D Systems or similar)
-
96-well cell culture plates
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add PMA to a final concentration of 20-100 ng/ml to induce differentiation into macrophage-like cells.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the cells with fresh, PMA-free medium and allow them to rest for 24 hours.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the differentiated THP-1 cells and add 200 µl of the this compound dilutions, positive control (LPS), or vehicle control.
-
Incubate for 17-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration against the concentration of this compound to generate a dose-response curve.
-
In Vivo Murine Mammary Carcinoma Model (4T1)
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of breast cancer.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine mammary carcinoma cells (ATCC)
-
Cell Culture Medium: RPMI-1640, 10% FBS.
-
PBS (Phosphate-Buffered Saline), sterile
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/ml.
-
Inject 100 µl of the cell suspension (1 x 10⁵ cells) subcutaneously into the mammary fat pad of each mouse.
-
-
Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.1 mg/animal) via a suitable route (e.g., intraperitoneal or intravenous injection) according to the desired dosing schedule. The control group should receive the vehicle alone.
-
-
Tumor Monitoring:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach the predetermined maximum size or at the end of the study period.
-
Excise the tumors and weigh them.
-
Optionally, tumors and other organs can be collected for further analysis (e.g., histology, flow cytometry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the this compound-treated group and the control group using appropriate statistical methods.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel immunotherapy agent like this compound.
Caption: A generalized workflow for preclinical evaluation.
Conclusion
This compound is a promising novel immunotherapy agent that activates the innate immune system through the TLR1/2 signaling pathway. Its ability to stimulate NF-κB and induce the production of anti-tumor cytokines like TNF-α has been demonstrated in preclinical studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar TLR agonists. Further investigation into its efficacy in other cancer models, potential for combination therapies, and safety profile will be crucial for its clinical translation.
References
Section 1: General Strategies for Functional Gene Characterization in Streptococcus mutans
An in-depth investigation into the biological functions of SMU.127 reveals a significant gap in the current scientific literature. Extensive searches for a gene or protein with this specific designation within the context of Streptococcus mutans or other organisms have not yielded any direct findings. The nomenclature "SMU.xxxx" is characteristic of the annotation system for the bacterium Streptococcus mutans, a primary causative agent of dental caries. However, the specific identifier "SMU.127" does not correspond to any known or characterized gene in publicly available databases.
It is plausible that "SMU.127" may be a typographical error or an outdated designation. Research on Streptococcus mutans has identified numerous other "SMU" genes with critical roles in the bacterium's physiology, virulence, and survival within the oral biofilm. These include, but are not limited to:
-
SMU.1147 : A gene encoding a small peptide that regulates genetic competence and virulence.[1][2]
-
SMU.63 : A secreted protein that influences biofilm formation and genetic competence.[1][3]
-
SMU.1703c : Part of an operon involved in riboflavin import and the response to acid stress.[4]
-
SMU.1361c : A transcriptional regulator involved in the oxidative stress response.
Given the absence of specific data for "SMU.127," this guide will pivot to a broader overview of the methodologies and conceptual frameworks used to investigate the biological functions of novel genes in Streptococcus mutans, using known "SMU" genes as illustrative examples. This will provide researchers, scientists, and drug development professionals with a foundational understanding of the experimental approaches required to characterize a gene of interest within this important oral pathogen.
The functional elucidation of a novel gene in S. mutans typically follows a multi-step process, beginning with bioinformatic analysis and progressing to genetic manipulation and phenotypic characterization.
Bioinformatic Analysis
Initial characterization relies on computational tools to predict the gene's function based on its sequence. Key analyses include:
-
Homology Searches: Using tools like BLAST to identify similar genes in other organisms with known functions.
-
Protein Domain Prediction: Identifying conserved protein domains that suggest a particular molecular function (e.g., DNA binding, enzymatic activity).
-
Subcellular Localization Prediction: Predicting whether the protein is cytoplasmic, membrane-bound, or secreted.
Generation of Mutant Strains
To understand a gene's function, it is often essential to create a mutant strain where the gene is inactivated or its expression is altered. Common techniques in S. mutans include:
-
Allelic Replacement Mutagenesis: Replacing the gene of interest with an antibiotic resistance cassette.
-
CRISPR-Cas9 Gene Editing: A more precise method for gene knockout or modification.
The workflow for generating a knockout mutant is depicted below.
Phenotypic Assays
Once a mutant strain is created, its phenotype is compared to the wild-type strain under various conditions to infer the function of the deleted gene. Key phenotypic assays for S. mutans include:
-
Growth Curve Analysis: Assessing the effect of gene deletion on bacterial growth in different media and under stress conditions (e.g., acid stress, oxidative stress).
-
Biofilm Formation Assays: Quantifying the ability of the mutant to form biofilms on various surfaces, often measured by crystal violet staining.
-
Competence Assays: Determining the efficiency of natural genetic transformation.
-
Stress Tolerance Assays: Evaluating the survival of the mutant under conditions such as low pH, hydrogen peroxide exposure, or antibiotic treatment.
-
Gene Expression Analysis: Using techniques like qRT-PCR or RNA-seq to determine how the deletion of the gene of interest affects the expression of other genes.
Section 2: Key Signaling Pathways in Streptococcus mutans
The regulation of virulence traits in S. mutans is often controlled by complex signaling pathways. Understanding these pathways is crucial for contextualizing the function of a novel gene.
Quorum Sensing and Competence Development
Streptococcus mutans utilizes quorum sensing to coordinate gene expression in a cell-density-dependent manner. This is critical for processes like biofilm formation and genetic competence. The ComDE two-component system and the ComRS system are central to this regulation.
The signaling cascade leading to competence is illustrated below.
Section 3: Data Presentation and Experimental Protocols
While no quantitative data exists for the non-existent SMU.127, this section outlines how such data would be presented and the detailed protocols for obtaining it.
Example Data Tables
Table 1: Growth Characteristics of S. mutans Strains
| Strain | Doubling Time (min) in BHI | Final OD600 in BHI |
| Wild-Type | 60 ± 5 | 1.2 ± 0.1 |
| Δsmu.XXX | 85 ± 7 | 0.8 ± 0.05 |
| Complemented | 62 ± 6 | 1.1 ± 0.1 |
Table 2: Biofilm Formation of S. mutans Strains
| Strain | Biofilm Mass (OD575) |
| Wild-Type | 0.5 ± 0.08 |
| Δsmu.XXX | 0.2 ± 0.05 |
| Complemented | 0.45 ± 0.07 |
Detailed Experimental Protocols
Protocol 1: Biofilm Formation Assay (Crystal Violet Method)
-
Inoculum Preparation: Grow S. mutans strains overnight in Brain Heart Infusion (BHI) broth at 37°C in a 5% CO2 atmosphere.
-
Inoculation: Dilute the overnight cultures 1:100 in fresh BHI supplemented with 1% sucrose. Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours without agitation.
-
Washing: Gently discard the culture medium and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Air-dry the plate and stain the adherent biofilms with 200 µL of 0.1% (w/v) crystal violet for 15 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the wells three times with PBS.
-
Quantification: Solubilize the bound crystal violet with 200 µL of 30% (v/v) acetic acid. Measure the absorbance at 575 nm using a microplate reader.
Conclusion
While the specific biological functions of "SMU.127" remain unknown due to its apparent non-existence in the scientific literature, the framework presented here provides a comprehensive guide for the investigation of any novel gene in Streptococcus mutans. By employing a combination of bioinformatics, genetic manipulation, and detailed phenotypic analysis, researchers can elucidate the roles of uncharacterized genes in the physiology and virulence of this important oral pathogen. Future research in this area will be critical for the identification of new targets for the development of anti-caries therapies. It is recommended that the user verify the correct gene identifier to enable a more targeted and specific investigation.
References
- 1. The Biology of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the role of SMU.1147 in peptide-mediated signaling and competence in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of an Extracellular Protein (SMU.63) Is Regulated by SprV in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Streptococcus mutans SMU.1703c-SMU.1702c Operon Reveals Its Role in Riboflavin Import and Response to Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SMU127 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Activation of TLR1/2 signaling initiates a downstream cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). This pathway is a key component of the innate immune response and has implications for various therapeutic areas, including oncology and infectious diseases. In preclinical studies, TLR1/2 agonists have demonstrated anti-tumor activity by stimulating cytotoxic T lymphocytes.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including its effect on NF-κB activation, TNF-α production in human peripheral blood mononuclear cells (PBMCs), and its impact on cancer cell viability.
Data Presentation
The following tables summarize representative quantitative data for the in vitro assays described.
Table 1: this compound Activity in NF-κB Reporter Assay
| Parameter | Value | Cell Line |
| EC50 | 0.55 µM | HEK293 cells expressing human TLR2 |
Table 2: Representative Dose-Response of a TLR1/2 Agonist on TNF-α Production in Human PBMCs
| Concentration (µM) | TNF-α Concentration (pg/mL) ± SD |
| 0 (Vehicle) | 25 ± 8 |
| 0.01 | 150 ± 25 |
| 0.1 | 550 ± 60 |
| 1 | 1200 ± 150 |
| 10 | 1500 ± 200 |
Note: The data in Table 2 is representative of a potent TLR1/2 agonist and serves as an example of expected results.
Table 3: Representative Effect of a TLR1/2 Agonist on Cancer Cell Viability (72-hour incubation)
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | > 50 |
| MCF-7 (Breast Carcinoma) | > 50 |
Note: The data in Table 3 is representative. TLR1/2 agonists like this compound may not exhibit direct cytotoxicity but rather modulate the tumor microenvironment. Direct cytotoxicity should be evaluated on a case-by-case basis for specific cancer cell lines.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Application Notes and Protocols for SMU127 Treatment in Cell Lines
Introduction
SMU127 is a small molecule agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2][3] It is not a cell line, but a chemical compound used to stimulate specific immune signaling pathways. These application notes provide detailed protocols for treating various cell lines with this compound to induce downstream cellular responses, primarily the activation of NF-κB signaling and the production of TNF-α.[1][2] The following guidelines are intended for researchers, scientists, and drug development professionals working with cell-based assays to investigate TLR1/2-mediated signaling and its effects.
Data Presentation
The following tables summarize the key quantitative data for the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type/System | Value | Reference |
| EC50 for NF-κB induction | Cells expressing human TLR2 | 0.55 µM | |
| Effective Concentration for NF-κB induction | Cells expressing human TLR2 | 0.1 to 100 µM | |
| Effective Concentration for TNF-α production | Human peripheral blood mononuclear cells (PBMCs) | 0.01 to 1 µM |
Table 2: In Vivo Activity of this compound
| Application | Animal Model | Dosage | Effect | Reference |
| Tumor volume reduction | 4T1 murine mammary carcinoma model | 0.1 mg/animal | Reduces tumor volume | |
| Breast cancer treatment | BABL/c mice with breast cancer tumors | Not specified | Inhibited the growth of breast cancer tumors |
Signaling Pathway
This compound activates the TLR1/2 signaling pathway, leading to the activation of the transcription factor NF-κB.
Caption: this compound activates the TLR1/TLR2 signaling cascade.
Experimental Protocols
1. General Cell Culture and Thawing of Cryopreserved Cells
This protocol provides general guidelines for handling and culturing adherent cell lines. Specific media and conditions may vary depending on the cell line used.
-
Materials:
-
Cryovial of cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
37°C water bath
-
70% ethanol
-
15 mL conical tube
-
T25 culture flask
-
Centrifuge
-
Biological safety cabinet
-
-
Protocol:
-
Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.
-
Decontaminate the outside of the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours and subculture the cells as needed.
-
2. NF-κB Activation Assay in TLR2-Expressing Cells
This protocol describes how to treat TLR2-expressing cells with this compound and measure the subsequent activation of NF-κB. This can be done using a reporter assay where NF-κB binding elements drive the expression of a reporter gene (e.g., luciferase).
-
Materials:
-
TLR2-expressing cells (e.g., HEK293-hTLR2)
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
NF-κB reporter plasmid (if not a stable cell line)
-
Transfection reagent (if applicable)
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Seed the TLR2-expressing cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
If using a transient transfection system, transfect the cells with the NF-κB reporter plasmid according to the manufacturer's instructions and allow for expression (typically 24-48 hours).
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known TLR1/2 agonist).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
-
Normalize the reporter activity to cell viability if necessary and plot the dose-response curve to determine the EC50.
-
3. TNF-α Production Assay in Human PBMCs
This protocol outlines the treatment of human peripheral blood mononuclear cells (PBMCs) with this compound to induce the production of TNF-α, which can be measured by ELISA.
-
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Microplate reader
-
-
Protocol:
-
Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.01 to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., LPS for TLR4 activation, though a specific TLR1/2 agonist is preferable).
-
Add the this compound dilutions to the wells containing the PBMCs.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of TNF-α in each sample.
-
Experimental Workflow
The following diagram illustrates a general workflow for testing the effect of this compound on a cell line.
Caption: General workflow for in vitro this compound treatment.
References
Application Notes and Protocols for SMU127 in an NF-κB Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB pathway is implicated in numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases, making it a key target for therapeutic intervention.[1][4] NF-κB reporter assays are a fundamental tool for screening and characterizing potential modulators of this pathway. These assays typically utilize a reporter gene, such as luciferase, under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified as a measure of pathway activity.
SMU127 is a novel small molecule inhibitor designed to target the NF-κB signaling pathway. These application notes provide a detailed protocol for utilizing an NF-κB luciferase reporter assay to quantify the inhibitory activity of this compound. The described methods cover cell culture, transient transfection, experimental treatment, and data analysis, providing a comprehensive guide for researchers.
Principle of the Assay
In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various factors, such as tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the active NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences known as NF-κB response elements, initiating the transcription of target genes.
The NF-κB luciferase reporter assay employs a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the NF-κB response element. When cells are transfected with this plasmid, the activation of the NF-κB pathway results in the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of NF-κB transcriptional activity. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control to normalize for variations in transfection efficiency and cell number. The inhibitory effect of this compound is determined by its ability to reduce the luciferase signal induced by an activator like TNF-α.
Signaling Pathway and Experimental Workflow
Caption: Canonical NF-κB signaling pathway and proposed inhibition by this compound.
Caption: Experimental workflow for the this compound NF-κB reporter assay.
Quantitative Data Summary
The following tables present representative data from dose-response and time-course experiments designed to evaluate the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Table 1: Dose-Response of this compound on NF-κB Activation
| This compound Conc. (µM) | TNF-α (10 ng/mL) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 | - | 1.0 ± 0.1 | 0 |
| 0 | + | 15.2 ± 1.1 | 0 |
| 0.01 | + | 13.8 ± 0.9 | 9.9 |
| 0.1 | + | 8.5 ± 0.7 | 47.5 |
| 1 | + | 2.1 ± 0.3 | 92.9 |
| 10 | + | 1.2 ± 0.2 | 99.3 |
| 100 | + | 1.1 ± 0.1 | 100.0 |
Data are presented as mean ± standard deviation. RLU = Relative Light Units.
Table 2: Time-Course of NF-κB Inhibition by this compound
| Time (hours) | Treatment | Normalized Luciferase Activity (RLU) |
| 0 | Unstimulated | 1.0 ± 0.1 |
| 2 | TNF-α | 4.5 ± 0.4 |
| 2 | TNF-α + this compound (1 µM) | 1.5 ± 0.2 |
| 4 | TNF-α | 10.2 ± 0.9 |
| 4 | TNF-α + this compound (1 µM) | 1.8 ± 0.3 |
| 6 | TNF-α | 15.1 ± 1.2 |
| 6 | TNF-α + this compound (1 µM) | 2.0 ± 0.2 |
| 8 | TNF-α | 14.8 ± 1.3 |
| 8 | TNF-α + this compound (1 µM) | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells (or other suitable cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
pNF-κB-Luc (Firefly luciferase reporter plasmid with NF-κB response elements)
-
pRL-TK (Renilla luciferase control plasmid)
-
-
Transfection Reagent: Lipofectamine 2000 (or similar)
-
NF-κB Activator: Recombinant Human TNF-α
-
Test Compound: this compound
-
Assay Reagents:
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer plate reader
-
White, opaque 96-well microplates
-
Protocol
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
On the day before transfection, trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in 100 µL of culture medium into a white, opaque 96-well plate.
-
Incubate overnight to allow cells to attach.
Day 2: Transient Transfection
-
For each well, prepare the DNA-transfection reagent complex in serum-free medium (e.g., Opti-MEM).
-
In one tube, dilute 100 ng of pNF-κB-Luc and 10 ng of pRL-TK plasmid DNA.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's protocol.
-
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Add 20 µL of the complex to each well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Compound Treatment and NF-κB Activation
-
Prepare serial dilutions of this compound in serum-free DMEM. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%.
-
Carefully aspirate the medium from the wells.
-
Add 80 µL of medium containing the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the TNF-α stock solution in serum-free DMEM. Dilute to a working concentration that gives a submaximal response (e.g., 10 ng/mL).
-
Add 20 µL of the TNF-α solution to the wells (for a final volume of 100 µL). Add 20 µL of medium without TNF-α to the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
Day 3: Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Aspirate the medium and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
In a luminometer, inject 100 µL of the firefly luciferase substrate into each well and measure the luminescence (Firefly activity).
-
Subsequently, inject 100 µL of the Renilla luciferase substrate (which also quenches the firefly signal) and measure the luminescence (Renilla activity).
Data Analysis
-
Normalization: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for differences in transfection efficiency and cell viability.
-
Normalized Activity = Firefly Luminescence / Renilla Luminescence
-
-
Fold Induction: To determine the effect of TNF-α stimulation, calculate the fold induction by dividing the normalized activity of the TNF-α-stimulated sample by the normalized activity of the unstimulated control.
-
Fold Induction = Normalized Activity (Stimulated) / Normalized Activity (Unstimulated)
-
-
Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound.
-
% Inhibition = 100 x [1 - (Normalized Activity (this compound + TNF-α) - Normalized Activity (Unstimulated)) / (Normalized Activity (TNF-α) - Normalized Activity (Unstimulated))]
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
Application Notes and Protocols for Measuring TNF-α Secretion after SMU127 Stimulation
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic, pro-inflammatory cytokine integral to the immune response, inflammation, and various disease pathologies.[1] It is primarily produced by activated macrophages and monocytes.[2][3] Accurate measurement of TNF-α secretion is critical for immunology research and the development of therapeutic agents that modulate its activity.[1] SMU127 is a small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[4] Stimulation with this compound activates the NF-κB signaling pathway, leading to the robust production and secretion of TNF-α in human macrophages and peripheral blood mononuclear cells (PBMCs).
This document provides detailed protocols for quantifying TNF-α secretion and production following cell stimulation with this compound, targeting researchers, scientists, and drug development professionals. The methodologies covered are the Enzyme-Linked Immunosorbent Assay (ELISA) for measuring secreted TNF-α and Intracellular Cytokine Staining (ICS) followed by flow cytometry for single-cell analysis of TNF-α production.
Mechanism of Action: this compound Signaling
This compound selectively binds to and activates the TLR1/2 heterodimer on the surface of immune cells like monocytes and macrophages. This engagement initiates an intracellular signaling cascade, culminating in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus, where it binds to the promoter region of the TNF-α gene, driving its transcription, translation, and subsequent secretion.
Caption: this compound activates the TLR1/2 pathway, leading to NF-κB-mediated TNF-α transcription.
Data Presentation: this compound Activity
The following table summarizes the quantitative data for this compound based on available literature. This information is crucial for designing stimulation experiments.
| Parameter | Value | Cell Type / System | Source |
| Target | Toll-like receptor 1/2 (TLR1/2) agonist | Human cells | |
| EC₅₀ for NF-κB Signaling | 0.55 µM | Cells expressing human TLR2 | |
| Effective Concentration for TNF-α Induction | 0.01 - 1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | |
| Specificity | No activity on TLR3, -4, -5, -7, or -8 (0.1-100 µM) | Cells expressing human TLRs |
Experimental Protocols
Protocol 1: Quantification of Secreted TNF-α by ELISA
This protocol details the use of a sandwich ELISA to measure the concentration of TNF-α in cell culture supernatants following stimulation with this compound.
Caption: Workflow for quantifying secreted TNF-α using the ELISA method.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS) as a positive control (e.g., 1 µg/mL).
-
Vehicle control (DMSO equivalent to the highest this compound concentration).
-
Human TNF-α ELISA Kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, R&D Systems).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
B. Cell Preparation and Stimulation
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or thaw cryopreserved cells.
-
Resuspend cells in complete culture medium and perform a cell count.
-
Seed 2 x 10⁵ cells in 100 µL of medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium (e.g., 1 µM, 0.5 µM, 0.1 µM, 0.05 µM, 0.01 µM). Also prepare positive (LPS) and vehicle (DMSO) controls.
-
Add 100 µL of the this compound dilutions or controls to the respective wells. The final volume should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO₂ incubator. Incubation time can range from 4 to 24 hours; an initial time-course experiment is recommended.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C.
C. ELISA Procedure Perform the ELISA according to the manufacturer's instructions. A general protocol is outlined below.
-
Prepare Reagents : Reconstitute standards, wash buffer, and antibodies as per the kit manual.
-
Standard Curve : Prepare a serial dilution of the recombinant TNF-α standard provided in the kit to generate a standard curve (e.g., from 1000 pg/mL down to 0 pg/mL).
-
Sample Incubation : Add 100-200 µL of the collected cell culture supernatants and standards to the appropriate wells of the antibody-pre-coated microplate.
-
Incubation : Cover the plate and incubate for 2 hours at room temperature.
-
Washing : Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer.
-
Detection Antibody : Add the biotin-conjugated detection antibody to each well.
-
Incubation : Cover and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in C.5.
-
Enzyme Conjugate : Add Streptavidin-HRP solution to each well.
-
Incubation : Cover and incubate for 20-30 minutes at room temperature.
-
Washing : Repeat the wash step as in C.5.
-
Substrate Development : Add TMB substrate solution to each well and incubate in the dark for 15-20 minutes. A blue color will develop.
-
Stop Reaction : Add the Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate : Measure the optical density (OD) of each well at 450 nm within 30 minutes.
D. Data Analysis
-
Subtract the average OD of the blank (0 pg/mL standard) from all other readings.
-
Plot a standard curve of the OD versus the known concentrations of the TNF-α standards.
-
Use the standard curve to determine the concentration of TNF-α in each experimental sample.
Protocol 2: Single-Cell Analysis of TNF-α by Intracellular Flow Cytometry
This protocol allows for the identification and quantification of TNF-α-producing cells within a heterogeneous population (e.g., monocytes within PBMCs) at the single-cell level.
Caption: Workflow for detecting intracellular TNF-α using flow cytometry.
A. Materials
-
Isolated PBMCs or other target cells.
-
This compound, positive control (e.g., PMA/Ionomycin), and vehicle control.
-
Protein Transport Inhibitor: Brefeldin A or Monensin. Brefeldin A is often preferred for trapping TNF-α.
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD14 to identify monocytes, anti-CD3 for T-cells).
-
Fluorochrome-conjugated anti-human TNF-α antibody and corresponding isotype control.
-
Fixation/Permeabilization Buffer Kit.
-
FACS tubes and a flow cytometer.
B. Cell Stimulation and Staining
-
Resuspend PBMCs in complete medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 1 mL of cell suspension into FACS tubes.
-
Add this compound (e.g., 0.5 µM), positive controls, and vehicle controls to the appropriate tubes.
-
Immediately add a protein transport inhibitor (e.g., Brefeldin A at 5-10 µg/mL) to all tubes to block cytokine secretion.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator. The optimal duration depends on the cytokine and cell type.
-
After incubation, wash the cells by adding 2 mL of FACS buffer (PBS + 2% FBS) and centrifuging at 400 x g for 5 minutes.
-
Surface Staining : Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated surface antibodies (e.g., anti-CD14). Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization : Resuspend the cells in Fixation/Permeabilization solution according to the manufacturer's protocol. This step cross-links proteins and creates pores in the cell membrane.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1X Permeabilization/Wash Buffer.
-
Intracellular Staining : Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the anti-TNF-α antibody or its isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis.
C. Flow Cytometry and Data Analysis
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events (e.g., >50,000) for robust analysis.
-
Use single-stain controls to set up compensation correctly.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
First, gate on singlets and then on the live cell population (if a viability dye was used).
-
Gate on the cell population of interest based on surface markers (e.g., CD14+ for monocytes).
-
Within the monocyte gate, quantify the percentage of TNF-α positive cells and their mean fluorescence intensity (MFI) compared to the isotype and unstimulated controls.
References
- 1. benchchem.com [benchchem.com]
- 2. TNF-α Secreted from Macrophages Increases the Expression of Prometastatic Integrin αV in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SMU127 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a novel small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Activation of TLR1/2 initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent, with demonstrated efficacy in reducing tumor volume in a 4T1 murine mammary carcinoma model.[1] These application notes provide a comprehensive overview of the protocols for evaluating this compound in in vivo mouse studies, focusing on the 4T1 syngeneic tumor model.
Mechanism of Action: TLR1/2 Signaling
This compound selectively activates the TLR1/2 heterodimer on the surface of immune cells. This binding event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88), which in turn initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of the IκB kinase (IKK) complex, phosphorylation and degradation of the inhibitor of NF-κB (IκB), and the translocation of NF-κB into the nucleus. Nuclear NF-κB then drives the transcription of genes encoding pro-inflammatory cytokines, including TNF-α, which can mediate anti-tumor immune responses.
Caption: this compound activates the TLR1/2 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical evaluations.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| EC50 for NF-κB Induction | Human TLR2-expressing cells | 0.55 µM | [1] |
| Effective Concentration Range | Human TLR2-expressing cells | 0.1 - 100 µM | [1] |
| TNF-α Induction Range | Human PBMCs | 0.01 - 1 µM |
Table 2: In Vivo Efficacy of this compound in 4T1 Murine Mammary Carcinoma Model
| Animal Model | Treatment Dose | Primary Endpoint | Result | Reference |
| BALB/c mice | 0.1 mg/animal | Tumor Volume | Reduction in tumor volume |
Table 3: Representative In Vivo Toxicity Profile
| Parameter | Vehicle Control | This compound (0.1 mg/animal) | Observations |
| Body Weight Change (%) | < 5% loss | < 10% loss | Monitor for significant weight loss as a sign of toxicity. |
| Clinical Signs | Normal | Monitor for signs of distress (e.g., lethargy, ruffled fur) | Daily observation is critical for toxicity assessment. |
Experimental Protocols
4T1 Syngeneic Mouse Model for Efficacy Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a 4T1 murine mammary carcinoma model.
Materials:
-
4T1 murine mammary carcinoma cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO, or as determined by solubility)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Cell Culture:
-
Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL. Perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
-
Tumor Inoculation:
-
Anesthetize female BALB/c mice.
-
Inject 1 x 10^5 4T1 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound treatment).
-
Administer this compound at the desired dose (e.g., 0.1 mg/animal) via the desired route (e.g., intraperitoneal, intravenous, or subcutaneous injection) and schedule (e.g., daily, every other day). The vehicle should be administered to the control group following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of each mouse at regular intervals as an indicator of toxicity.
-
Observe mice daily for any clinical signs of toxicity or distress.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or immune cell profiling).
-
Toxicity Assessment
A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound.
Protocol:
-
Dose Escalation:
-
Use a cohort of healthy, non-tumor-bearing mice.
-
Administer escalating doses of this compound to different groups of mice.
-
Monitor mice for a defined period (e.g., 7-14 days) for signs of acute toxicity.
-
-
Parameters to Monitor:
-
Mortality: Record the number of deaths in each dose group.
-
Body Weight: Measure body weight daily. A significant drop in body weight is an indicator of toxicity.
-
Clinical Observations: Observe for changes in behavior, appearance (e.g., ruffled fur, hunched posture), and activity levels.
-
Organ Analysis (optional): At the end of the observation period, major organs can be harvested for histopathological analysis.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Dosing and Administration of SMU127 in Animal Models
An extensive search of publicly available scientific literature and databases did not yield specific information on a compound designated "SMU127." This suggests that "this compound" may be an internal development code, a novel preclinical candidate with limited public disclosure, or a hypothetical agent.
Therefore, this document provides a comprehensive template for "Application Notes and Protocols" regarding the dosing and administration of a novel compound in animal models, using the designation this compound as a placeholder. The principles, protocols, and data presentation formats outlined herein are based on established best practices in preclinical drug development and can be adapted as specific data for this compound becomes available.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Protein Kinase X (PKX)" signaling pathway, which is implicated in the proliferation of various cancer cell lines. These application notes provide a summary of dosing, administration, and experimental protocols for the preclinical evaluation of this compound in various animal models. The following sections detail recommended procedures for pharmacokinetic, efficacy, and safety studies.
2. Signaling Pathway of this compound
The proposed mechanism of action for this compound is the inhibition of the PKX signaling cascade. A simplified representation of this pathway and the inhibitory action of this compound is provided below.
3. Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a template for data presentation.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse (10 mg/kg, IV) | Rat (10 mg/kg, PO) |
|---|---|---|
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (ng*h/mL) | 3600 | 2800 |
| Half-life (h) | 4.5 | 6.2 |
| Bioavailability (%) | N/A | 78 |
Table 2: Efficacy of this compound in a CT26 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 0.5% CMC, PO, QD | 1500 ± 210 | 0 |
| This compound (10 mg/kg) | PO, QD | 850 ± 150 | 43 |
| This compound (30 mg/kg) | PO, QD | 400 ± 90 | 73 |
| Positive Control | Compound Y (20 mg/kg) | 550 ± 110 | 63 |
4. Experimental Protocols
4.1. General Animal Care
All animal experiments should be conducted in accordance with institutional guidelines for the care and use of laboratory animals.[1] Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.[1]
4.2. Pharmacokinetic (PK) Study Protocol
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Groups:
-
Group 1: this compound (10 mg/kg), intravenous (IV) administration.
-
Group 2: this compound (10 mg/kg), oral gavage (PO) administration.
-
-
Procedure:
-
Formulate this compound in a suitable vehicle (e.g., 20% Solutol HS 150 in water).
-
Administer the designated dose via the tail vein (IV) or oral gavage (PO).
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
4.3. Tumor Xenograft Efficacy Study Protocol
-
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse colon carcinoma model.[2]
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colon carcinoma cells.
-
Procedure:
-
Inject 1 x 10⁶ CT26 cells subcutaneously into the right flank of each mouse.[2]
-
Monitor tumor growth until average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer vehicle, this compound, or a positive control compound according to the specified dosing regimen (e.g., daily oral gavage for 21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
-
5. Administration Route Considerations
The choice of administration route is critical and depends on the physicochemical properties of this compound and the therapeutic goal.[3]
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. Useful for initial PK studies but may not be practical for chronic dosing.
-
Subcutaneous (SC): Can allow for slower absorption and prolonged exposure. The formulation and injection volume are critical considerations.
-
Oral (PO): Preferred for chronic administration due to convenience. Bioavailability can be variable and is dependent on absorption and first-pass metabolism.
-
Intratumoral (IT): Delivers a high concentration of the drug directly to the tumor site, minimizing systemic exposure. This can be effective for certain immunotherapy agents.
6. Safety and Tolerability
Throughout all studies, it is crucial to monitor animals for signs of toxicity, including:
-
Changes in body weight (more than 15-20% loss is a common endpoint).
-
Changes in behavior, posture, or activity.
-
Signs of pain or distress.
-
Changes in food and water consumption.
Adverse events should be recorded and may necessitate dose adjustments or cessation of treatment for affected animals.
Disclaimer: The information provided in this document is a template and should be adapted based on the specific characteristics of this compound and the research objectives. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application of SMU127 in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its role in cancer research has been primarily investigated in solid tumors, such as breast cancer, where it has been shown to inhibit tumor growth. Emerging evidence suggests that TLR1/2 agonists can exert anti-leukemic effects, making this compound a compound of interest for leukemia cell line research. This document provides an overview of the potential applications of this compound in this field, including its mechanism of action, and detailed protocols for relevant in vitro experiments.
Mechanism of Action in Leukemia
This compound functions by binding to and activating the TLR1/2 heterodimer on the surface of leukemia cells. This activation is hypothesized to trigger two primary anti-leukemic signaling pathways:
-
Induction of Apoptosis via the p38 MAPK Pathway: Activation of TLR1/2 can lead to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK, in turn, can initiate a signaling cascade that culminates in the activation of caspases, the key executioners of apoptosis, leading to programmed cell death of leukemia cells.
-
Induction of Myeloid Differentiation via the NF-κB Pathway: TLR1/2 activation can also stimulate the nuclear factor-kappa B (NF-κB) signaling pathway. In the context of acute myeloid leukemia (AML), where leukemic blasts are often arrested in an immature state, activation of NF-κB can promote their differentiation into more mature myeloid cells. This differentiation process can halt the uncontrolled proliferation of the leukemic blasts.
Quantitative Data
Specific quantitative data for this compound across a broad panel of leukemia cell lines is not yet widely available in the public domain. However, data from related TLR1/2 agonists and derivatives of this compound provide insights into its potential efficacy.
| Compound/Agonist | Cell Line(s) | Assay | Result |
| This compound | HEK293 expressing human TLR2 | NF-κB signaling | EC50 = 0.55 µM |
| This compound derivative (compound 9b) | Jurkat (T-cell leukemia) | Cell Viability | IC50 = 2.41 µM |
| Pam3CSK4 (TLR1/2 agonist) | Primary AML cells | Apoptosis & Differentiation | Induction observed |
| SMU-Z1 (related TLR1/2 agonist) | Murine leukemia model | Antitumor effect | Significant inhibition of tumor growth |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Leukemia Cells```dot
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Note: The following are generalized protocols. Optimal conditions such as cell density, incubation times, and this compound concentrations should be determined empirically for each leukemia cell line.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, K562, MOLM-13, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in leukemia cells treated with this compound.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in 6-well plates at a density of 5 x 10^5 cells/mL.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 to 48 hours. Include an untreated and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat leukemia cells with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blot Analysis of p38 MAPK and NF-κB Signaling
Objective: To detect the activation of p38 MAPK and NF-κB pathways in leukemia cells upon this compound treatment.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture signaling events.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer. For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Analyze the changes in protein phosphorylation or localization over time.
-
Conclusion
This compound, as a TLR1/2 agonist, presents a promising avenue for leukemia research. Its potential to induce both apoptosis and differentiation in leukemia cells warrants further investigation. The protocols and information provided herein offer a framework for researchers to explore the therapeutic potential of this compound in various leukemia cell line models. Further studies are needed to establish a comprehensive profile of its activity and to elucidate the full spectrum of its downstream signaling effects in different subtypes of leukemia.
SMU127 as a Tool for Studying HIV Latency Reversal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in long-lived cells, primarily resting memory CD4+ T cells. A leading strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating latent HIV-1 with Latency Reversing Agents (LRAs) to expose infected cells to immune-mediated clearance. SMU127, a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, has emerged as a promising tool for studying HIV latency reversal. Its mechanism of action involves the activation of the NF-κB and MAPK signaling pathways, which are known to drive HIV-1 transcription.
These application notes provide a comprehensive overview of the use of this compound and its close structural and functional analog, SMU-Z1, in HIV latency reversal studies. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and related compounds.
Data Presentation
The following tables summarize the quantitative data from studies on the TLR1/2 agonist SMU-Z1, a close analog of this compound, in the context of HIV latency reversal.
Table 1: Efficacy of SMU-Z1 in HIV-1 Latency Reversal
| Experimental Model | Treatment | Concentration | Duration | Outcome Measure | Result | Citation |
| PBMCs from aviremic HIV-1+ donors | SMU-Z1 | 1 µM | 48 h | HIV-1 Gag mRNA | 3.2-fold mean increase | [1] |
| U1 cell line (myeloid-monocytic) | SMU-Z1 | 0.1 - 8 µM | 48 h | p24 protein expression | Dose-dependent increase | [1] |
| U1 cell line (myeloid-monocytic) | SMU-Z1 | 1 µM | 0 - 48 h | p24 protein expression | Time-dependent increase | [1] |
| J-Lat 10.6/A2 cells (T cell) + PBMCs | SMU-Z1 | 0.1 - 1 µM | 48 h | % GFP-positive cells | Dose-dependent increase | [1] |
Table 2: Cytotoxicity of SMU-Z1
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Citation |
| U1 cell line | SMU-Z1 | 40 µM | Cell viability | Minor toxicity observed | [1] |
| PBMCs from aviremic HIV-1+ donors | SMU-Z1 | Not specified | Cell survival | Little effect on overall cell survival |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in HIV Latency Reversal
This compound, as a TLR1/2 agonist, initiates a signaling cascade that culminates in the activation of transcription factors known to drive HIV-1 expression. The primary pathway involves the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs).
Caption: this compound signaling pathway for HIV latency reversal.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for assessing the efficacy of this compound as an HIV latency-reversing agent.
Caption: Workflow for evaluating this compound in HIV latency studies.
Experimental Protocols
The following protocols are based on methodologies used for the TLR1/2 agonist SMU-Z1 and can be adapted for this compound.
Protocol 1: HIV-1 Reactivation Assay in U1 Cell Line
Objective: To quantify the ability of this compound to reactivate latent HIV-1 in a chronically infected monocytic cell line.
Materials:
-
U1 cell line
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
PMA (phorbol 12-myristate 13-acetate) as a positive control
-
96-well cell culture plates
-
p24 ELISA kit
-
Reagents for RNA extraction and RT-qPCR (optional)
Procedure:
-
Culture U1 cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed U1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 10 ng/mL PMA).
-
Add 100 µL of the diluted this compound, DMSO, or PMA to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours (for dose-response) or for various time points (e.g., 6, 12, 24, 48 hours) for a time-course experiment.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for p24 ELISA analysis.
-
Perform the p24 ELISA according to the manufacturer's instructions to quantify the amount of HIV-1 p24 antigen in the supernatant.
-
(Optional) For gene expression analysis, lyse the cells and extract total RNA. Perform RT-qPCR to quantify HIV-1 Gag mRNA levels, normalizing to a housekeeping gene (e.g., GAPDH).
Protocol 2: Ex Vivo HIV-1 Reactivation Assay using PBMCs from Aviremic Individuals
Objective: To assess the efficacy of this compound in reactivating latent HIV-1 from primary cells of HIV-infected individuals on suppressive antiretroviral therapy (ART).
Materials:
-
Peripheral blood from aviremic HIV-1-infected individuals
-
Ficoll-Paque for PBMC isolation
-
RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (10 U/mL)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phytohemagglutinin (PHA) as a positive control
-
24-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in RPMI 1640 medium and culture them at a density of 2 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with this compound (e.g., 1 µM), DMSO (vehicle control), or PHA (positive control).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48 hours.
-
After incubation, harvest the cells and lyse them for RNA extraction.
-
Perform RT-qPCR to measure the levels of cell-associated HIV-1 Gag mRNA. Normalize the results to a housekeeping gene.
-
Calculate the fold induction of HIV-1 transcription relative to the DMSO control.
Protocol 3: Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on relevant cell types.
Materials:
-
Target cells (e.g., U1 cells, PBMCs, or CD4+ T cells)
-
Culture medium appropriate for the cell type
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a commercial cell viability kit (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or DMSO to the wells.
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of NF-κB and MAPK signaling pathways by this compound.
Materials:
-
U1 cells or other relevant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phosphorylated and total forms of p65 (NF-κB), JNK, p38, and ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for various short time points (e.g., 0, 15, 30, 45, 60 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein.
Conclusion
This compound and its analogs represent a valuable class of compounds for investigating the role of TLR1/2 signaling in HIV latency reversal. The provided data and protocols offer a solid foundation for researchers to explore the potential of these molecules as part of a "shock and kill" strategy for HIV eradication. Further studies are warranted to fully elucidate the synergistic potential of this compound with other LRAs and to translate these findings into preclinical and clinical settings.
References
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with SMU127
Introduction
SMU127 is a small molecule agonist that specifically targets the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. As a TLR1/2 agonist, this compound mimics pathogen-associated molecular patterns to activate innate immune responses, which in turn can modulate adaptive immunity. This property makes it a compound of interest for applications in cancer immunotherapy, where it has been shown to inhibit tumor growth in preclinical models of breast cancer and leukemia.[1][2][3] Flow cytometry is an indispensable tool for elucidating the immunomodulatory effects of this compound, enabling detailed characterization and quantification of various immune cell populations and their activation status following treatment. These application notes provide an overview of the effects of this compound on immune cells and protocols for their analysis using flow cytometry.
Mechanism of Action
This compound functions by binding to the TLR1 and TLR2 proteins, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[1][2] This activation results in the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8 by antigen-presenting cells like macrophages and dendritic cells (DCs). The ensuing inflammatory milieu promotes the maturation and activation of other immune cells, including Natural Killer (NK) cells and T lymphocytes, ultimately leading to an enhanced anti-tumor immune response. Specifically, activation of TLR1/2 signaling is known to stimulate cytotoxic T lymphocytes (CTLs) against tumor cells.
Effects on Immune Cell Populations
Treatment with this compound has been demonstrated to induce significant changes in the composition and activation state of immune cell populations. In preclinical murine models, administration of a potent TLR1/2 agonist from the same class as this compound led to:
-
Increased proliferation of splenocytes.
-
Upregulation of CD8+ T cells, NK cells, and Dendritic Cells.
-
An increased ratio of CD8+ to CD4+ T cells.
These effects underscore the potential of this compound to shift the immune landscape towards a more effective anti-tumor response. Flow cytometry is the primary method for quantifying these changes in specific immune cell subsets within heterogeneous populations derived from tissues such as the spleen, lymph nodes, or tumors.
Quantitative Data Summary
The following table summarizes the reported effects of a potent TLR1/2 agonist of the same class as this compound on murine immune cells, as determined by flow cytometry.
| Cell Population | Marker | Effect of Treatment | Reference |
| Cytotoxic T Cells | CD3+ CD8+ | Increased percentage | |
| T Helper Cells | CD3+ CD4+ | No significant change reported, but CD8+/CD4+ ratio increased | |
| TLR2+ T Cells | CD3+ CD8+ TLR2+ | Increased percentage in the spleen | |
| Natural Killer Cells | (e.g., NK1.1+ CD3-) | Upregulated expression | |
| Dendritic Cells | (e.g., CD11c+ MHCII+) | Upregulated expression |
Experimental Protocols
Protocol 1: Immunophenotyping of Murine Splenocytes Treated with this compound by Flow Cytometry
This protocol provides a method for the preparation of murine splenocytes and subsequent staining for flow cytometric analysis to assess the impact of this compound on major T cell subsets.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
ACK Lysing Buffer
-
70 µm cell strainer
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer
-
Fluorescently conjugated antibodies:
-
Anti-mouse CD3 (e.g., FITC)
-
Anti-mouse CD4 (e.g., PE)
-
Anti-mouse CD8 (e.g., APC)
-
Anti-mouse TLR2 (e.g., PerCP-Cy5.5)
-
Viability dye (e.g., Propidium Iodide or a fixable viability dye)
-
-
Fc Block (anti-mouse CD16/32)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from control and this compound-treated mice.
-
Mechanically dissociate the spleens in a petri dish containing cold PBS by gently grinding between the frosted ends of two microscope slides.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysing Buffer to lyse red blood cells. Incubate for 2-3 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 medium to quench the lysis reaction.
-
Centrifuge at 300 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the pellet in FACS buffer.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Prepare a cocktail of the fluorescently conjugated antibodies (CD3, CD4, CD8, TLR2) at their predetermined optimal concentrations in FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer. If not using a fixable viability dye, add Propidium Iodide just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Use single-color controls for compensation and fluorescence-minus-one (FMO) controls to set gates accurately.
-
Gate on single, live cells first.
-
From the live singlet gate, identify the CD3+ population (T cells).
-
From the CD3+ gate, further delineate CD4+ and CD8+ subpopulations.
-
Analyze the expression of TLR2 on the CD8+ T cell population.
-
Record the percentage of each cell population for analysis.
-
Visualizations
Caption: TLR1/2 signaling cascade initiated by this compound.
Caption: Workflow for analyzing immune cells via flow cytometry.
References
- 1. Structure-based discovery of a specific TLR1-TLR2 small molecule agonist from the ZINC drug library database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SMU127-Induced Signaling via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU127 is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, which has demonstrated potential in cancer immunotherapy. Activation of the TLR1/2 signaling pathway by this compound initiates a downstream cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. This, in turn, induces the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which can contribute to an anti-tumor immune response. This document provides detailed protocols and application notes for utilizing Western blot to detect and quantify the activation of this signaling pathway in response to this compound treatment.
This compound-Induced Signaling Pathway
This compound activates the TLR1/2 signaling pathway, leading to the production of pro-inflammatory cytokines. The key steps in this pathway are:
-
Ligand Binding: this compound binds to the TLR1/2 heterodimer on the cell surface.
-
Recruitment of Adaptor Proteins: This binding event recruits intracellular adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88).
-
Kinase Activation: MyD88 recruits and activates interleukin-1 receptor-associated kinase 1 (IRAK1).
-
Signal Transduction: Activated IRAK1 interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB p65 subunit.
-
Nuclear Translocation and Gene Expression: The freed p65 subunit translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including TNF-α.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of Western blot analysis following this compound treatment. This data is based on findings from studies using the TLR1/2 agonist Pam3CSK4 and is intended to serve as a representative example. Actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on the Phosphorylation of NF-κB Signaling Proteins
| Target Protein | Treatment | Fold Change (vs. Untreated Control) |
| Phospho-IκBα (Ser32) | This compound (1 µM) for 30 min | 3.5 ± 0.4 |
| Phospho-p65 (Ser536) | This compound (1 µM) for 60 min | 2.8 ± 0.3 |
Table 2: Effect of this compound on the Expression of Downstream Target Proteins
| Target Protein | Treatment | Fold Change (vs. Untreated Control) |
| TNF-α | This compound (1 µM) for 4 hours | 4.2 ± 0.6 |
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to detect key proteins in the this compound-induced signaling pathway.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7, THP-1) are suitable for these experiments.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment:
-
Seed cells at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Replace the existing media with the this compound-containing media.
-
Incubate the cells for the desired time points (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for p65 phosphorylation, 4 hours for TNF-α expression).
-
Include an untreated control (vehicle only) for comparison.
-
Cell Lysis and Protein Extraction
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract and transfer it to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking the pre-stained ladder on the membrane.
Blocking
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.
Primary Antibody Incubation
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Suggested primary antibodies and starting dilutions are listed in Table 3.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-IκBα (Ser32) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total IκBα | Mouse | 1:1000 | Cell Signaling Technology |
| Phospho-p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total p65 | Mouse | 1:1000 | Cell Signaling Technology |
| TNF-α | Rabbit | 1:1000 | Abcam |
| β-actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
Signal Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis and Quantification
-
Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin) in the same lane.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein to account for any changes in total protein expression.
-
Express the results as fold change relative to the untreated control.
Conclusion
Western blotting is a powerful and reliable technique for elucidating the molecular mechanisms of this compound action. By following these detailed protocols, researchers can effectively detect and quantify the activation of the TLR1/2-NF-κB signaling pathway, providing valuable insights for drug development and cancer immunotherapy research. Careful optimization of experimental conditions and adherence to best practices in quantitative Western blotting are crucial for obtaining accurate and reproducible data.
Troubleshooting & Optimization
SMU127 solubility and preparation for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of SMU127 for in vitro use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as ZINC666243, is an agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. It has been shown to induce NF-κB signaling and stimulate the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).[1][2][3][4][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by activating the TLR1/TLR2 heterodimer, which in turn initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. This signaling pathway is crucial in the innate immune response.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is slightly soluble in a mixture of DMF and phosphate-buffered saline (PBS) at a 1:4 ratio.
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment. Stock solutions should also be stored at -20°C.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in a dark, dry place.
In Vitro Treatment of Cells with this compound
Objective: To treat cells in culture with this compound at a final desired concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
Sterile micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in sterile cell culture medium.
-
Final Dilution: Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration for your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a parallel set of cells.
-
Incubation: Gently mix the medium in the culture vessel and incubate the cells for the desired experimental duration under standard cell culture conditions.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₃N₃O₃S | |
| Molecular Weight | 337.44 g/mol | |
| Purity | >98% | |
| Appearance | Crystalline solid | |
| Solubility in DMF | 1 mg/mL | |
| Solubility in DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | |
| Solubility in DMSO | Soluble | |
| EC₅₀ for NF-κB induction (in human TLR2-expressing cells) | 0.55 µM |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in stock solution | - Stock concentration is too high.- Improper storage conditions. | - Prepare a new stock solution at a lower concentration.- Ensure stock solutions are stored at -20°C and protected from light. |
| Precipitation of this compound in cell culture medium | - Final concentration of this compound exceeds its solubility in the aqueous medium.- Interaction with components in the serum or medium. | - Lower the final working concentration of this compound.- Prepare an intermediate dilution of the stock solution in serum-free medium before adding it to the complete medium.- Ensure the final DMSO concentration is not causing precipitation. |
| No observable cellular effect | - Inactive compound.- Incorrect final concentration.- The cell line does not express TLR1 and/or TLR2. | - Verify the activity of the this compound lot with a positive control.- Recalculate and verify the dilutions.- Confirm the expression of TLR1 and TLR2 in your cell line of interest using techniques like Western Blot, qPCR, or flow cytometry. |
| Cell toxicity or death | - Final DMSO concentration is too high.- this compound is cytotoxic to the specific cell line at the tested concentration. | - Ensure the final DMSO concentration in the culture medium is below the toxic level for your cells (typically ≤ 0.5%).- Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound. |
Visualizations
Caption: Signaling pathway of this compound via TLR1/TLR2 activation.
Caption: Experimental workflow for this compound preparation and in vitro use.
References
Technical Support Center: Optimizing SMU127 Concentration for Primary Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SMU127, a TLR1/2 agonist, for primary cell culture experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Its primary mechanism of action is to induce the activation of the NF-κB signaling pathway in cells that express human TLR2.[1][2] This activation leads to the downstream production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1]
Q2: What is a good starting concentration range for this compound in primary cell culture?
A2: Based on available data, a good starting point for optimizing this compound concentration is between 0.01 µM and 10 µM. For inducing NF-κB signaling, concentrations ranging from 0.1 to 100 µM have been used, with an EC50 of 0.55 µM in cells expressing human TLR2. For inducing TNF-α production in human peripheral blood mononuclear cells (PBMCs), a range of 0.01 to 1 µM has been shown to be effective. Primary cells can be more sensitive than cell lines, so starting with a broader range and performing a dose-response experiment is highly recommended.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in an organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light.
Q4: I'm observing precipitation after adding this compound to my culture medium. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. To troubleshoot this:
-
Visually Inspect: Carefully check your stock solution and final dilutions for any visible precipitate.
-
Optimize Dilution: When preparing your working concentration, add the this compound stock solution to pre-warmed (37°C) culture medium and mix gently but thoroughly.
-
Solubility Test: Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and incubating it at 37°C for the duration of your experiment to visually assess for precipitation.
-
Lower Concentration: If precipitation persists, you may need to use a lower concentration of this compound or consider using a different solvent or formulation, though this may require further validation.
Q5: My primary cells are showing high levels of cell death even at low concentrations of this compound. What could be the cause?
A5: High cytotoxicity in primary cells can be due to several factors:
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1-0.5%. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent toxicity.
-
Off-Target Effects: While this compound is a TLR1/2 agonist, high concentrations may lead to off-target effects.
-
Contamination: Microbial contamination can cause cell stress and death. Regularly check your cultures for any signs of contamination.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in primary cell culture.
| Problem | Possible Cause | Recommended Solution | Expected Outcome |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell distribution. | Reduced standard deviation between replicate wells, leading to more reliable data. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. Mix well after adding the compound to the culture medium. | Consistent this compound concentration across all treatment wells. | |
| No observable effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. | Determine the optimal concentration range for inducing a biological response in your specific primary cells. |
| This compound has degraded. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. | Ensure the potency of the this compound used in the experiment. | |
| Primary cells do not express TLR1 or TLR2. | Verify the expression of TLR1 and TLR2 in your primary cell type using techniques like flow cytometry or western blotting. | Confirm that the target receptors for this compound are present on your cells of interest. | |
| Unexpected or off-target effects | This compound concentration is too high. | Lower the concentration of this compound to a range that elicits the desired response without overt toxicity. | Minimize off-target effects and focus on the specific TLR1/2-mediated signaling pathway. |
| Presence of other TLR agonists in the culture system. | Ensure all reagents, especially serum, are of high quality and tested for endotoxin levels. | Eliminate confounding variables that could activate TLRs and mask the specific effects of this compound. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that is toxic to your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Measurement of TNF-α Secretion by ELISA
This protocol quantifies the amount of TNF-α secreted by primary cells in response to this compound treatment.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
24-well or 48-well cell culture plates
-
Human TNF-α ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in a 24-well or 48-well plate and allow them to stabilize. Treat the cells with a range of non-toxic concentrations of this compound (determined from the cytotoxicity assay) and a vehicle control.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), carefully collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatants at 1,000-2,000 x g for 10 minutes to remove any cells or debris.
-
ELISA: Perform the TNF-α ELISA on the clarified supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding your standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in your samples.
Protocol 3: Assessment of NF-κB Activation by Western Blot
This protocol determines the activation of the NF-κB pathway by detecting the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed primary cells in 6-well plates. Treat the cells with the desired concentrations of this compound and a vehicle control for a short duration (e.g., 30-60 minutes).
-
Cell Lysis and Fractionation: Following treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Analyze the band intensities. An increase in the p65 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. Lamin B1 and GAPDH serve as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound via TLR1/2 activation.
Experimental Workflow for this compound Concentration Optimization
References
Troubleshooting SMU127 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TLR1/2 agonist, SMU127. The information is designed to help you identify and resolve potential on-target and off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule agonist that specifically targets the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Upon binding, it activates downstream signaling pathways, primarily through the recruitment of the MyD88 adaptor protein. This leads to the activation of the transcription factor NF-κB, which in turn induces the expression of pro-inflammatory cytokines such as TNF-α.[1][2][3]
Q2: What are the known on-target signaling pathways activated by this compound?
A2: The primary on-target pathway is the canonical MyD88-dependent signaling cascade, leading to NF-κB activation. However, TLR1/2 activation can also induce other signaling pathways, which can be considered "unintended on-target" effects depending on the experimental context. These include:
-
MAPK pathways: Activation of p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase) has been observed following TLR1/2 agonist stimulation.
-
AKT pathway: Phosphorylation and activation of AKT is another downstream event.
-
Interferon Regulatory Factor (IRF) pathways: In some cellular contexts, TLR1/2 activation can lead to the activation of IRF1, IRF2, IRF3, and IRF7, resulting in the production of type I interferons (IFN-α/β).
Q3: Have any direct off-target binding partners for this compound been identified?
A3: Currently, there is no publicly available data from broad screening panels (e.g., kinase selectivity panels) that identifies specific off-target binding proteins for this compound. Its specificity has been demonstrated by its lack of activity on TLR3, -4, -5, -7, and -8. Therefore, most "off-target" issues encountered in experiments are likely due to unintended on-target signaling or non-specific effects at high concentrations.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound is highly dependent on the cell type and experimental endpoint. Based on available data, here are some general guidelines:
| Parameter | Cell Type/System | Effective Concentration | Reference |
| EC50 for NF-κB activation | Cells expressing human TLR2 | 0.55 µM | |
| TNF-α induction | Human PBMCs | 0.01 - 1 µM | |
| In vivo tumor volume reduction | 4T1 murine mammary carcinoma model | 0.1 mg/animal |
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue 1: Unexpected Cell Death or Apoptosis
Question: I am observing significant cell death in my cultures after treatment with this compound, which is not my intended outcome. Is this an off-target effect?
Answer: While it could be non-specific cytotoxicity at high concentrations, it is more likely an "unintended on-target" effect. Activation of the TLR1/2 pathway can lead to p38 MAPK-dependent apoptosis in certain cell types, particularly cancer cells like AML (Acute Myeloid Leukemia).
Troubleshooting Steps:
-
Confirm On-Target Action:
-
Use TLR2-deficient cells or knockout models: If the cell death is abrogated in the absence of TLR2, it is an on-target effect.
-
Use TLR1/2 blocking antibodies: Pre-incubation with neutralizing antibodies for TLR1 or TLR2 should rescue the phenotype.
-
-
Investigate Downstream Pathways:
-
Western Blot Analysis: Probe for phosphorylated (activated) forms of p38 MAPK and cleaved caspase-3 to confirm the apoptotic pathway.
-
Use a p38 MAPK inhibitor: Co-treatment with a specific p38 inhibitor (e.g., SB203580) should reduce this compound-induced apoptosis if this pathway is responsible.
-
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to find the minimal concentration that gives the desired on-target effect (e.g., NF-κB activation) without inducing significant cell death.
-
Troubleshooting Logic: Investigating Unexpected Cell Death
Caption: Troubleshooting workflow for unexpected cell death.
Issue 2: Activation of Unexpected Signaling Pathways (e.g., p38, JNK, IRFs)
Question: My results show activation of p38, JNK, or even an interferon response, but I was only expecting NF-κB activation. Is my this compound contaminated or acting off-target?
Answer: This is unlikely to be contamination or a classical off-target effect. TLR1/2 signaling is complex and can branch into multiple downstream pathways, including the MAPK (p38, JNK, ERK) and IRF pathways. The specific pathways activated can be cell-type dependent.
Troubleshooting Steps:
-
Confirm TLR1/2 Dependence: As with unexpected cell death, use TLR2-deficient cells or blocking antibodies to confirm that the activation of these pathways is mediated by the intended receptor.
-
Characterize the Response:
-
Perform a time-course experiment: The kinetics of activation can differ between pathways. For example, NF-κB activation might be rapid, while an IRF-mediated interferon response could be delayed.
-
Use specific inhibitors: To understand the contribution of each pathway to your overall phenotype, use specific inhibitors for p38 (e.g., SB203580), JNK (e.g., SP600125), or MEK/ERK (e.g., U0126).
-
-
Review Literature for Your Cell Type: Investigate whether TLR1/2 signaling in your specific cell model has been previously characterized. The cellular context (e.g., immune cell vs. epithelial cell) heavily influences the downstream response.
This compound On-Target Signaling Pathways
Caption: On-target signaling cascades activated by this compound.
Key Experimental Protocols
Western Blot for Phosphorylated Signaling Proteins
This protocol is designed to detect the activation of key downstream kinases following this compound treatment.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere/recover overnight. Starve cells of serum for 2-4 hours if necessary to reduce basal signaling. Treat with this compound at the desired concentration for a range of time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-IκBα) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal. Be sure to strip and re-probe the membrane for total protein levels as a loading control.
General Western Blot Workflow
Caption: Key steps in the Western Blotting protocol.
IKKβ Kinase Assay
This assay measures the activity of the IKKβ kinase, a critical node in the NF-κB pathway.
Methodology:
-
Immunoprecipitation of IKK complex:
-
Lyse cells treated with this compound or a vehicle control using a non-denaturing lysis buffer.
-
Incubate 200-500 µg of protein lysate with an anti-IKKγ antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer containing ATP (typically 100-200 µM) and a recombinant IκBα substrate (e.g., GST-IκBα).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer.
-
-
Detection of Substrate Phosphorylation:
-
Analyze the reaction mixture by Western blot using an antibody specific for phosphorylated IκBα (e.g., at Ser32/36).
-
Alternatively, commercial luminescent-based IKKβ kinase assay kits are available which measure ADP production as an indicator of kinase activity.
Cell Viability Assay
This protocol helps to quantify cell viability and identify potential dose-dependent cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure (MTT/MTS based):
-
Add the tetrazolium salt reagent (MTT, MTS, or WST-8) to each well.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the salt into a colored formazan product.
-
If using MTT, a solubilization solution must be added to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) if significant cytotoxicity is observed.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Agonistic targeting of TLR1/TLR2 induces p38 MAPK-dependent apoptosis and NFκB-dependent differentiation of AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing SMU127-Induced Cytotoxicity in Cell Assays
This guide provides troubleshooting strategies and detailed protocols to help researchers manage and mitigate unintended cytotoxicity associated with SMU127, a potent TLR1/2 agonist, in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] Its primary mechanism involves the activation of NF-κB signaling, which in turn induces the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2] This activity is specific to cells expressing human TLR2, with a reported EC50 of 0.55 μM for NF-κB induction.[1]
Q2: Why am I observing high levels of cytotoxicity with this compound?
A2: While the intended effect of this compound is immune stimulation, high concentrations or prolonged exposure can lead to excessive inflammation and subsequent cell death. The induced TNF-α can trigger apoptosis (programmed cell death) through the extrinsic, or death receptor, pathway. This involves the activation of a cascade of enzymes called caspases, which are responsible for dismantling the cell.
Q3: My cell line is not of immune origin. Why is it still sensitive to this compound?
A3: Even non-immune cells can express TLRs and be sensitive to inflammatory signals. Furthermore, off-target effects are a possibility with any small molecule. At higher concentrations, this compound may induce cellular stress through mechanisms unrelated to TLR signaling, such as causing mitochondrial dysfunction. A common pathway for drug-induced cytotoxicity involves the opening of the mitochondrial permeability transition pore (mPTP), which leads to the release of cytochrome c and initiates the intrinsic apoptotic pathway.
Q4: How can I distinguish between apoptosis and necrosis in my assay?
A4: Apoptosis is a controlled, programmed cell death characterized by the activation of caspases and DNA fragmentation. Necrosis is an uncontrolled cell death resulting from acute injury, leading to loss of membrane integrity. You can use specific assays to differentiate them:
-
Apoptosis: Use assays that measure caspase-3/7 activity or detect Annexin V staining.
-
Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium.
Section 2: Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell assays.
Problem 1: Excessive Cell Death at Expected Therapeutic Concentrations
-
Possible Cause: High sensitivity of the cell line to inflammatory signaling or off-target mitochondrial toxicity.
-
Suggested Solution 1: Titrate Concentration and Time: Perform a detailed dose-response and time-course experiment to find the optimal concentration and duration that elicits the desired biological effect without causing excessive cell death.
-
Suggested Solution 2: Co-treatment with a Cytoprotective Agent:
-
To Counteract Apoptosis: Use a pan-caspase inhibitor, such as Z-VAD-FMK, to block the final executioner steps of apoptosis. This can help determine if the observed cytotoxicity is caspase-dependent.
-
To Counteract Mitochondrial Stress: If off-target mitochondrial toxicity is suspected, co-treatment with an mPTP inhibitor like Cyclosporin A may be beneficial. Alternatively, an antioxidant like N-acetylcysteine (NAC) can help mitigate cytotoxicity caused by reactive oxygen species (ROS), a common consequence of mitochondrial stress.
-
Problem 2: High Variability Between Replicate Wells
-
Possible Cause 1: Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation and uneven distribution.
-
Suggested Solution 1: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect wells for any precipitate after adding the compound. If solubility is an issue, consider using a formulation agent, but ensure you test the vehicle for toxicity.
-
Possible Cause 2: Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable results.
-
Suggested Solution 2: Ensure your cell suspension is homogenous before and during seeding. Use cells that are in the logarithmic growth phase and optimize the seeding density for your specific assay duration.
Troubleshooting Workflow Diagram
References
SMU127 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of SMU127, a selective TLR1/TLR2 agonist.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. It activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. This activation is initiated by the binding of this compound to the TLR1/TLR2 complex, which then recruits intracellular adaptor proteins like MyD88, ultimately leading to the activation of transcription factors such as NF-κB.
What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Conditions |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry, dark |
| -20°C | Long-term (months to years) | Dry, dark | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months (aliquoted) | Dry, dark, tightly sealed vials |
How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to the desired concentration. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
What is the shelf life of this compound?
When stored correctly as a solid at -20°C in a dry and dark environment, this compound has a shelf life of over three years. The stability of stock solutions in DMSO is guaranteed for up to six months when stored at -20°C in tightly sealed, light-protected aliquots.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
Problem: Inconsistent or lower-than-expected activity in my experiments.
-
Possible Cause 1: Improper storage.
-
Solution: Verify that the solid compound and stock solutions have been stored according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound contains a thiophene ring, which can be susceptible to oxidation.[1] Ensure that stock solutions are prepared with anhydrous DMSO and stored under an inert atmosphere if possible. Protect solutions from light by using amber vials or wrapping tubes in foil. Visually inspect the solution for any color change or precipitation, which may indicate degradation.
-
-
Possible Cause 3: Issues with the experimental setup.
-
Solution: Review the experimental protocol for potential errors in cell seeding density, incubation times, or reagent concentrations. Ensure that the cell line used expresses functional TLR1 and TLR2.
-
Problem: I observe unexpected peaks in my analytical characterization (e.g., HPLC, LC-MS).
-
Possible Cause: Compound degradation.
-
Solution: This may be due to photodegradation or oxidation.[1] Prepare fresh solutions and minimize exposure to light. If the problem persists, consider testing the stability of this compound in your specific experimental buffer over time.
-
Problem: High background signal in my cell-based assay.
-
Possible Cause 1: Contamination of reagents.
-
Solution: Ensure all reagents, including cell culture media and buffers, are sterile and free of endotoxin contamination, which can activate TLRs.
-
-
Possible Cause 2: Intrinsic fluorescence or interference from this compound.
-
Solution: While less common with colorimetric or luminescent assays, some small molecules can interfere with assay readouts.[2] Run appropriate controls, including wells with this compound but without cells, to assess for any direct effect on the assay reagents.
-
Experimental Protocols
Protocol: TLR1/TLR2 Activation using a Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
This protocol describes a method to quantify the activation of the TLR1/TLR2 signaling pathway by this compound using a SEAP reporter gene assay in HEK293 cells stably expressing human TLR1 and TLR2, and a SEAP reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR1/TLR2 cells (or equivalent)
-
DMEM, high glucose, supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution in DMSO
-
Positive control (e.g., Pam3CSK4)
-
QUANTI-Blue™ Solution (or other SEAP detection reagent)
-
96-well cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the HEK-Blue™ hTLR1/TLR2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound and the positive control in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Add 20 µL of the diluted compounds or vehicle control (medium with 0.5% DMSO) to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Warm the QUANTI-Blue™ Solution to 37°C.
-
Transfer 20 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound-mediated TLR1/TLR2 activation.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: SMU127 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes involving SMU127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist for the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1] Its primary mechanism of action involves the activation of the TLR1/2 signaling pathway, which leads to the recruitment of intracellular adaptor proteins, activation of downstream kinases, and ultimately the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] This signaling cascade results in the transcription of various pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α).[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions can be stored at 0 - 4°C for short-term use or at -20°C for longer periods. The compound is generally stable for several weeks during standard shipping at ambient temperatures.
Q3: In which cell lines can I expect to see a response to this compound?
A3: A response to this compound is expected in cell lines that express human TLR2. It has been shown to stimulate NF-κB activation and TNF-α secretion in human macrophages and monocytes. When selecting a cell line, it is crucial to verify the expression of TLR1 and TLR2 to ensure responsiveness to this compound.
Q4: What are typical EC50 values for this compound and what can cause them to vary?
A4: The half-maximal effective concentration (EC50) for this compound-induced NF-κB signaling in cells expressing human TLR2 is approximately 0.55 µM. However, this value can exhibit variability between experiments. Factors that can influence the EC50 include cell line passage number, cell density at the time of treatment, reagent quality, and the specific assay readout used.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Question: I am observing significant differences in the measured response (e.g., NF-κB activation, TNF-α secretion) between my replicate wells treated with the same concentration of this compound. What could be the cause?
Answer: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability. Ensure thorough mixing of the cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents can lead to different effective concentrations in each well. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and response. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media.
-
Cell Health: Variations in cell viability or health across the plate can lead to inconsistent responses. Ensure your cells are healthy and in the logarithmic growth phase before seeding.
Issue 2: No or Low Response to this compound
Question: I am not observing the expected increase in NF-κB activation or TNF-α production after treating my cells with this compound. What should I check?
Answer: A lack of response can be due to several factors related to the cells, the compound, or the assay itself:
-
Cell Line Inappropriateness: Confirm that your chosen cell line expresses functional TLR1 and TLR2. If possible, include a positive control cell line known to respond to this compound.
-
This compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Incorrect Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the change. For cytokine measurements, consider using a high-sensitivity ELISA kit. For NF-κB activation, ensure your detection method is validated.
-
Incubation Time: The time point you are measuring might be too early or too late to observe the peak response. Perform a time-course experiment to determine the optimal incubation time.
Issue 3: High Background Signal in Untreated Wells
Question: My negative control (untreated) wells are showing a high signal, making it difficult to determine the true effect of this compound. How can I reduce the background?
Answer: High background can be caused by several factors:
-
Cellular Stress: Over-confluent or unhealthy cells can exhibit baseline activation of inflammatory pathways. Ensure cells are seeded at an appropriate density and are healthy.
-
Reagent Contamination: Media, serum, or other reagents could be contaminated with substances that activate the TLR pathway (e.g., endotoxins). Use high-quality, sterile reagents.
-
Assay-Specific Issues: For ELISAs, insufficient washing or non-specific antibody binding can lead to high background. Follow the manufacturer's protocol carefully, especially the washing steps. For reporter assays, the reporter construct may have high basal activity.
Quantitative Data Summary
| Parameter | Reported Value | Cell Type/Assay Condition | Source |
| EC50 for NF-κB Signaling | 0.55 µM | Cells expressing human TLR2 | |
| Effective Concentration for TNF-α Production | 0.01 to 1 µM | Human peripheral blood mononuclear cells (PBMCs) | |
| In Vivo Effective Dose | 0.1 mg/animal | 4T1 murine mammary carcinoma model |
Experimental Protocols
Protocol 1: NF-κB Activation Assay using a Reporter Cell Line
This protocol describes a general method for measuring this compound-induced NF-κB activation using a commercially available reporter cell line (e.g., HEK-Blue™ hTLR2).
Materials:
-
HEK-Blue™ hTLR2 cells (or equivalent)
-
Complete growth medium (as recommended by the cell line provider)
-
This compound
-
Positive control (e.g., Pam3CSK4)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (or equivalent substrate for secreted alkaline phosphatase)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
Harvest and resuspend cells in fresh growth medium.
-
Seed 5 x 10⁴ cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a positive control (e.g., Pam3CSK4 at 100 ng/mL) and a negative control (medium only).
-
Remove the old medium from the cells and add 180 µL of the this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Plot the absorbance as a function of this compound concentration and determine the EC50 value using a non-linear regression curve fit.
-
Protocol 2: TNF-α Production Assay using ELISA
This protocol outlines the measurement of TNF-α secreted by human PBMCs in response to this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
LPS (lipopolysaccharide) as a positive control
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed 2 x 10⁵ cells per well in a 96-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.01 µM to 1 µM.
-
Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (medium only).
-
Add the this compound dilutions or controls to the wells containing PBMCs.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Plot the TNF-α concentration as a function of this compound concentration.
-
Visualizations
Caption: this compound activates the TLR1/2 signaling cascade, leading to NF-κB activation.
Caption: A typical experimental workflow for assessing the activity of this compound.
Caption: A logical flow diagram for troubleshooting common issues in this compound experiments.
References
SMU127 quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of SMU127, a selective agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1] Its primary mechanism of action involves binding to the TLR1/2 complex, which initiates a downstream signaling cascade culminating in the activation of the transcription factor NF-κB and the subsequent secretion of pro-inflammatory cytokines like TNF-α.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be protected from light.[1]
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For biological assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5% v/v).[2]
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound is typically supplied with a purity of greater than 98%, as determined by methods such as HPLC.
Q5: Are there known off-target effects for this compound?
A5: While this compound is reported to be a specific agonist for TLR1/2, it is good practice to perform control experiments to rule out potential off-target effects in your specific experimental system. This can include using a structurally distinct TLR1/2 agonist to see if the same phenotype is observed or testing this compound in cell lines lacking TLR1 or TLR2.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptom: Precipitation is observed when diluting the DMSO stock solution of this compound into an aqueous buffer (e.g., PBS or cell culture media).
Possible Causes and Solutions:
-
Final Concentration is Too High: The aqueous solubility of this compound is limited.
-
Solution: Try lowering the final concentration of this compound in your assay. Perform a concentration-response curve to determine the lowest effective concentration.
-
-
Improper Dilution Technique: Rapid addition of the DMSO stock into the aqueous buffer can cause localized high concentrations and precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.
-
-
pH of the Aqueous Buffer: The solubility of small molecules can be pH-dependent.
-
Solution: Empirically test the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility that is also compatible with your experimental system.
-
-
Need for a Co-solvent: For some applications, a co-solvent may be necessary to maintain solubility.
-
Solution: Prepare stock solutions in mixtures of solvents (e.g., DMSO/ethanol or DMSO/PEG400) and test their compatibility and the compound's solubility in your assay. Always include a vehicle control with the same co-solvent concentration in your experiments.
-
Issue 2: Inconsistent or No Biological Activity
Symptom: this compound fails to induce the expected biological response (e.g., NF-κB activation or TNF-α secretion) or the results are not reproducible.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure the compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
-
Low Cell Responsiveness: The cells used in the assay may not express sufficient levels of TLR1 and TLR2.
-
Solution: Confirm the expression of TLR1 and TLR2 in your cell line using techniques like flow cytometry or western blotting. Consider using a positive control, such as a known TLR1/2 agonist like Pam3CSK4, to validate the responsiveness of your cells.
-
-
Assay Interference: Components of the assay medium (e.g., serum proteins) may interfere with the activity of this compound.
-
Solution: If possible, perform the assay in a serum-free medium or reduce the serum concentration. Ensure that the final DMSO concentration is not inhibiting the cellular response.
-
Quality Control and Purity Assessment
Data Presentation: Summary of Quality Control Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥ 98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spec |
| Residual Solvents | ≤ 0.5% DMSO | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a means to separate and quantify this compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
2. Mass Spectrometry (MS) for Identity Confirmation
This method confirms the molecular weight of this compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Dilute the this compound stock solution in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 338.15.
3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
This method confirms the chemical structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a sufficient amount of this compound in DMSO-d₆.
-
Expected Chemical Shifts: The spectrum should show characteristic peaks for the ethyl ester, methylpiperazine, and the cyclopenta[b]thiophene core. For example, one might expect to see signals corresponding to the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the methyl group on the piperazine ring (a singlet around 2.2 ppm), and aromatic/vinylic protons of the thiophene ring system.
Visualizations
Caption: A typical workflow for the quality control assessment of a new batch of this compound.
Caption: Simplified signaling pathway of this compound-mediated TLR1/2 activation leading to NF-κB.
Caption: A decision tree for troubleshooting poor solubility of this compound in aqueous solutions.
References
Technical Support Center: Best Practices for Using SMU127 in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for utilizing SMU127, a Toll-like receptor 1/2 (TLR1/2) agonist, in long-term experimental models. The information is presented in a question-and-answer format to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. Its binding to TLR1/2 initiates a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This, in turn, induces the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).
Q2: What are the key parameters to consider when designing a long-term in vitro study with this compound?
A2: For long-term in vitro studies, it is crucial to consider the following:
-
Compound Stability: Regularly assess the stability of this compound in your specific cell culture medium under incubation conditions. Degradation of the compound over time can lead to a decrease in its effective concentration.
-
Cell Line Stability: Long-term culture can lead to genetic and phenotypic drift in cell lines. It is advisable to use early passage cells and regularly authenticate your cell lines.
-
Receptor Downregulation and Tachyphylaxis: Continuous stimulation of TLRs can sometimes lead to receptor downregulation or tachyphylaxis (reduced response to the agonist). Monitor the responsiveness of your cells to this compound over time by measuring downstream markers like NF-κB activation or TNF-α secretion.
-
Media Refreshment Schedule: Develop a consistent media refreshment schedule that accounts for the stability of this compound and the metabolic activity of your cells.
Q3: What are the potential side effects of chronic this compound administration in vivo?
A3: While specific long-term toxicity data for this compound is limited, chronic administration of TLR agonists can potentially lead to systemic inflammation.[1] It is important to monitor animals for signs of toxicity, such as weight loss, changes in behavior, and signs of organ damage. Regular blood work to monitor inflammatory markers and organ function is recommended.[1]
Q4: How can I monitor the in vivo efficacy of this compound in a long-term cancer model?
A4: In a long-term cancer model, such as the 4T1 murine mammary carcinoma model, efficacy can be monitored by:
-
Tumor Growth: Regularly measure tumor volume using calipers.
-
Metastasis: For metastatic models like the 4T1, monitor for the development of metastases in distant organs (e.g., lungs, liver, bone) through imaging or histological analysis at the study endpoint.[2][3]
-
Immune Cell Infiltration: At the endpoint, tumors can be analyzed by immunohistochemistry or flow cytometry to assess the infiltration of immune cells, such as T cells and natural killer (NK) cells.[1]
-
Systemic Immune Response: Blood samples can be collected periodically to measure systemic cytokine levels and the activation status of peripheral immune cells.
Q5: How can I assess for potential off-target effects of this compound in a long-term study?
A5: Assessing off-target effects is crucial for any long-term study with a small molecule. While specific off-target effects of this compound are not well-documented, a general approach to assess them includes:
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites based on the chemical structure of this compound.
-
In Vitro Profiling: Screen this compound against a panel of receptors and kinases to identify potential off-target interactions.
-
Phenotypic Analysis: In your experimental model, carefully observe for any unexpected phenotypes that are inconsistent with the known on-target effects of TLR1/2 activation.
-
Use of a Negative Control: A structurally similar but inactive analog of this compound, if available, can help to distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: Diminished cellular response to this compound over time in a long-term in vitro experiment.
-
Possible Cause 1: Tachyphylaxis or Receptor Downregulation.
-
Troubleshooting Step: To investigate this, "rest" the cells by removing this compound from the culture medium for a period (e.g., 24-48 hours) and then re-stimulate them. If the response is restored, it suggests tachyphylaxis.
-
Solution: Consider an intermittent dosing schedule (e.g., treat for a period, then have a rest period) to allow the signaling pathway to reset.
-
-
Possible Cause 2: Degradation of this compound in the culture medium.
-
Troubleshooting Step: Assess the stability of this compound in your specific medium over the duration of your experiment using analytical methods like HPLC.
-
Solution: Increase the frequency of media changes or prepare fresh this compound stock solutions more frequently.
-
-
Possible Cause 3: Changes in the cell line.
-
Troubleshooting Step: Compare the response of your long-term cultured cells to a fresh, low-passage stock of the same cell line.
-
Solution: If there is a significant difference, it may be necessary to start a new culture from a frozen stock.
-
Issue 2: Significant weight loss or signs of distress in animals receiving chronic this compound treatment.
-
Possible Cause 1: Systemic inflammation due to high dose or frequent administration.
-
Troubleshooting Step: Collect blood samples to measure systemic levels of pro-inflammatory cytokines like TNF-α and IL-6.
-
Solution: Reduce the dose of this compound or decrease the frequency of administration. It may be beneficial to perform a dose-response study to find the optimal therapeutic window with minimal toxicity.
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: Perform a preliminary toxicology screen, including histology of major organs (liver, kidney, spleen, lungs), to identify any signs of off-target organ damage.
-
Solution: If significant off-target toxicity is observed, a different therapeutic strategy may need to be considered.
-
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/Cell Type | Reference |
| EC50 for NF-κB induction | 0.55 µM | Cells expressing human TLR2 | Inferred from product datasheets |
| In Vivo Dosage (hypothetical) | 0.1 mg/animal | BALB/c mice (4T1 model) | Inferred from product datasheets |
| In Vivo Administration (hypothetical) | Intratumoral or Subcutaneous | BALB/c mice (4T1 model) | Inferred from similar studies |
| Treatment Frequency (hypothetical) | Twice weekly | BALB/c mice (4T1 model) | Inferred from similar studies |
Note: The in vivo data is hypothetical and should be optimized for your specific experimental model.
Experimental Protocols
Protocol: Long-Term In Vivo Study of this compound in a 4T1 Murine Mammary Carcinoma Model
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
-
Inject 1 x 105 4T1 cells subcutaneously into the mammary fat pad.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3) before starting treatment.
-
-
This compound Preparation and Administration:
-
Prepare this compound in a sterile vehicle suitable for in vivo administration (e.g., PBS with a low percentage of DMSO and/or Tween 80).
-
Administer this compound at a predetermined dose (e.g., 0.1 mg/animal) via intratumoral or subcutaneous injection.
-
Treat animals on a regular schedule (e.g., twice weekly) for the duration of the study (e.g., 4-6 weeks).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status daily.
-
At the end of the study, euthanize the animals and collect tumors and major organs (lungs, liver, spleen) for analysis.
-
-
Endpoint Analysis:
-
Tumor Analysis:
-
Weigh the primary tumor.
-
Process a portion of the tumor for histological analysis (H&E staining) and immunohistochemistry to assess immune cell infiltration (e.g., CD4+, CD8+, NKp46+ cells).
-
Homogenize a portion of the tumor to prepare a single-cell suspension for flow cytometric analysis of immune cell populations.
-
-
Metastasis Analysis:
-
Visually inspect the lungs and liver for metastatic nodules.
-
Fix the lungs and liver in Bouin's fixative for better visualization and counting of metastatic foci.
-
Perform histological analysis on lung and liver sections to confirm metastasis.
-
-
Systemic Immune Response Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Isolate plasma to measure cytokine levels (e.g., TNF-α, IFN-γ) by ELISA or multiplex assay.
-
Isolate peripheral blood mononuclear cells (PBMCs) for flow cytometric analysis of immune cell activation markers.
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound via TLR1/2 activation.
Caption: Experimental workflow for a long-term in vivo study with this compound.
References
- 1. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
- 2. Treatment of 4T1 Metastatic Breast Cancer with Combined Hypofractionated Irradiation and Autologous T-Cell Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
Validation & Comparative
A Comparative Guide to SMU127 and Other Synthetic TLR1/2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SMU127 with other synthetic Toll-like receptor 1/2 (TLR1/2) agonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies in immunology, oncology, and vaccine development.
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. TLR2, in particular, forms heterodimers with TLR1 or TLR6 to recognize a variety of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses. The activation of the TLR1/2 heterodimer initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. This has made TLR1/2 agonists promising candidates for development as vaccine adjuvants and cancer immunotherapeutics.
Overview of this compound
This compound is a small-molecule agonist that specifically activates the TLR1/2 heterodimer.[1] It was identified through structure-based virtual screening of a large compound library.[1] In vitro studies have demonstrated that this compound induces NF-κB signaling in cells expressing human TLR2, with an EC50 of 0.55 µM.[1][2][3] It does not activate other TLRs such as TLR3, -4, -5, -7, or -8. Furthermore, this compound has been shown to stimulate the production of TNF-α in human peripheral blood mononuclear cells (PBMCs) and has demonstrated in vivo efficacy by inhibiting the growth of breast cancer tumors in a murine model.
Comparative Data of Synthetic TLR1/2 Agonists
The following tables summarize the quantitative data for this compound and other notable synthetic TLR1/2 agonists.
Table 1: In Vitro Potency of TLR1/2 Agonists
| Agonist | Chemical Class | Target | Cell Line | Assay | EC50 | Reference |
| This compound | Small Molecule (Urea-like) | TLR1/2 | HEK-Blue hTLR2 | NF-κB/SEAP Reporter | 0.55 µM | |
| Pam3CSK4 | Lipopeptide | TLR1/2 | Human TLR1/2 | NF-κB Activation | 0.47 ng/mL | |
| Diprovocim | Small Molecule | TLR1/2 | THP-1 | Agonist Activity | 110 pM | |
| SMU-C68 | Small Molecule | TLR1/2 | HEK-Blue hTLR2 | NF-κB Activation | 0.009 µM | |
| CU-T12-9 | Small Molecule | TLR1/2 | HEK-Blue hTLR2 | SEAP Reporter | 52.9 nM | |
| SMU-Z1 | Small Molecule | TLR1/2 | HEK-Blue hTLR2 | NF-κB Activation | 4.88 nM |
Table 2: Cytokine Induction by TLR1/2 Agonists
| Agonist | Cell Type | Cytokine Induced | Concentration Range | Reference |
| This compound | Human PBMCs | TNF-α | 0.01 - 1 µM | |
| Pam3CSK4 | Human Monocytes | IL-1β, IL-6, IL-8, IL-10 | Not Specified | |
| Diprovocim | Mouse Macrophages | TNF-α | EC50 = 1.3 nM | |
| CU-T12-9 | Raw 264.7 | TNF-α | EC50 = 60.46 nM | |
| SMU-Z1 | Raw 264.7 & Human PBMCs | TNF-α, IL-1β | 1 nM - 1 µM |
Table 3: In Vivo Antitumor Activity
| Agonist | Animal Model | Cancer Type | Dose | Effect | Reference |
| This compound | BALB/c mice | 4T1 Murine Mammary Carcinoma | 0.1 mg/animal | Reduced tumor volume | |
| SMU-Z1 | Murine Model | Leukemia | Not Specified | Significant antitumor effect, tumor disappearance in 3/7 mice |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR1/2 signaling pathway and a general workflow for evaluating TLR1/2 agonists.
References
Unable to Compare SMU127: Compound Not Identified in Breast Cancer Research
A comprehensive review of available scientific literature and clinical trial data has found no mention of a compound designated "SMU127" for the treatment of breast cancer. As such, a direct comparison of its efficacy against standard chemotherapy regimens cannot be provided. The following information details established chemotherapy options for breast cancer, against which any new therapeutic agent would be benchmarked.
Standard-of-Care Chemotherapy in Breast Cancer
For individuals diagnosed with breast cancer, chemotherapy remains a cornerstone of treatment, particularly for early-stage and metastatic disease.[1][2][3][4] The choice of regimen is tailored to the specific characteristics of the tumor, including its hormone receptor and HER2 status.[5]
Commonly employed chemotherapy regimens include:
-
AC ± T: A combination of doxorubicin (Adriamycin) and cyclophosphamide, often followed by a taxane such as paclitaxel (Taxol) or docetaxel (Taxotere). This is a frequent choice for early-stage breast cancer.
-
TC: A combination of docetaxel (Taxotere) and cyclophosphamide.
-
CMF: A combination of cyclophosphamide, methotrexate, and fluorouracil.
-
TAC: A regimen consisting of docetaxel (Taxotere), doxorubicin (Adriamycin), and cyclophosphamide.
For metastatic breast cancer, treatment is often sequential, with single agents or combination therapies used as long as they remain effective and side effects are manageable. Drugs used in the metastatic setting include anthracyclines, taxanes, capecitabine, gemcitabine, and platinum-based agents like carboplatin and cisplatin.
Experimental Workflow for Evaluating New Breast Cancer Therapies
The evaluation of a novel compound like the hypothetical "this compound" would typically follow a standardized preclinical and clinical trial workflow.
Caption: Standard workflow for the development and evaluation of a new anti-cancer drug.
Signaling Pathways Targeted by Breast Cancer Therapies
Many standard and emerging breast cancer therapies target specific signaling pathways involved in tumor growth and proliferation. For instance, in hormone receptor-positive breast cancer, drugs that modulate the estrogen receptor (ER) signaling pathway are crucial.
Caption: Simplified estrogen receptor signaling pathway and the inhibitory action of SERMs.
Selective Estrogen Receptor Modulators (SERMs) like tamoxifen work by binding to the estrogen receptor, which in turn blocks estrogen from binding and initiating the signaling cascade that leads to cell proliferation.
While a direct comparison involving "this compound" is not possible due to the absence of data, the established frameworks for evaluating new cancer drugs and the known mechanisms of standard chemotherapies provide a clear context for how such a compound would be assessed. Any future research on "this compound" would need to demonstrate its efficacy and safety in well-designed preclinical and clinical studies, ultimately comparing its performance against the standard-of-care regimens outlined above.
References
Validating the Mechanism of SMU127: A Comparative Guide Using TLR1 and TLR2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of SMU127, a known Toll-like receptor 1 and 2 (TLR1/2) agonist.[1][2] By employing TLR1 and TLR2 knockout (KO) cell lines, researchers can definitively establish the necessity of these receptors for this compound-induced cellular responses. This guide outlines the expected outcomes, key experimental protocols, and visual representations of the underlying biological pathways and workflows.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from key experiments designed to validate this compound's reliance on TLR1 and TLR2. These experiments typically involve measuring the activation of downstream signaling pathways (e.g., NF-κB) and the production of pro-inflammatory cytokines.
Table 1: NF-κB Activation in Response to this compound
This table outlines the expected results from a luciferase reporter assay, where NF-κB activation is quantified by measuring luminescence. A significant decrease in NF-κB activation in knockout cells compared to wild-type (WT) cells would confirm the mediatory role of TLR1 and TLR2.
| Cell Line | Treatment | NF-κB Reporter Activity (Relative Luminescence Units) | Fold Change vs. Untreated WT |
| Wild-Type (WT) | Untreated | 100 ± 15 | 1.0 |
| This compound (10 µM) | 5000 ± 450 | 50.0 | |
| Pam3CSK4 (100 ng/mL) | 4800 ± 400 | 48.0 | |
| TLR1 KO | Untreated | 95 ± 20 | 0.95 |
| This compound (10 µM) | 150 ± 30 | 1.5 | |
| Pam3CSK4 (100 ng/mL) | 140 ± 25 | 1.4 | |
| TLR2 KO | Untreated | 105 ± 18 | 1.05 |
| This compound (10 µM) | 120 ± 22 | 1.2 | |
| Pam3CSK4 (100 ng/mL) | 130 ± 28 | 1.3 |
Data are representative and presented as mean ± standard deviation. Pam3CSK4 is a well-characterized TLR1/2 agonist used as a positive control.
Table 2: Pro-inflammatory Cytokine Production in Response to this compound
This table illustrates the expected cytokine production profile (e.g., TNF-α and IL-6) as measured by ELISA or multiplex bead-based assays.[3] A significant reduction in cytokine secretion in the knockout cell lines following this compound treatment would further validate its mechanism.
| Cell Line | Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Wild-Type (WT) | Untreated | < 10 | < 5 |
| This compound (10 µM) | 800 ± 75 | 1200 ± 110 | |
| Pam3CSK4 (100 ng/mL) | 750 ± 68 | 1100 ± 95 | |
| TLR1 KO | Untreated | < 10 | < 5 |
| This compound (10 µM) | < 15 | < 10 | |
| Pam3CSK4 (100 ng/mL) | < 15 | < 10 | |
| TLR2 KO | Untreated | < 10 | < 5 |
| This compound (10 µM) | < 15 | < 10 | |
| Pam3CSK4 (100 ng/mL) | < 15 | < 10 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques for studying TLR signaling.
Cell Culture and Maintenance
-
Cell Lines: Wild-type, TLR1 knockout, and TLR2 knockout monocytic cell lines (e.g., THP-1 or HEK293 cells stably expressing the necessary TLRs and a reporter construct) are used.[4][5] Isogenic cell lines, where the knockout is generated from the wild-type parent line, are ideal for minimizing genetic variability.
-
Culture Conditions: Cells are cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Knockout Validation: Prior to experimentation, the knockout of TLR1 and TLR2 should be confirmed at the genomic, transcriptomic, and protein levels using PCR, qPCR, and Western blotting or flow cytometry, respectively.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a key downstream effector of TLR signaling.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations, a positive control (e.g., Pam3CSK4), and a vehicle control (e.g., DMSO). Incubate for 6-24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and then add lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The signal is proportional to the amount of NF-κB activation.
-
Data Analysis: Normalize the luminescence readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Cytokine Profiling Assay (ELISA or Multiplex Assay)
This assay measures the secretion of pro-inflammatory cytokines, which are key functional outputs of TLR activation.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate at a density of 5 x 10^5 cells per well. Treat with this compound, a positive control, and a vehicle control for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits for specific cytokines like TNF-α and IL-6. Follow the manufacturer's instructions for coating plates, adding samples and standards, incubation with detection antibodies, and addition of substrate. Measure the absorbance using a microplate reader.
-
Multiplex Bead-Based Assay: For simultaneous measurement of multiple cytokines, use a bead-based multiplex assay (e.g., Luminex). This method uses spectrally distinct beads conjugated to cytokine-specific antibodies. The analysis is performed using a specialized flow cytometer.
-
-
Data Analysis: Generate a standard curve from the standards of known concentrations to calculate the concentration of cytokines in the samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biological and experimental processes.
References
- 1. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle [frontiersin.org]
- 4. TLR Reporter Bioassay [worldwide.promega.com]
- 5. Regulation of TLR2-mediated tolerance and cross-tolerance through IRAK4 modulation by miR-132/-212 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SMU127 and Other Immunomodulatory Drugs
In the landscape of cancer immunotherapy, the development of novel immunomodulatory drugs that can effectively stimulate the host's immune system to recognize and eliminate tumor cells is a paramount goal. One such emerging class of therapeutics is Toll-like receptor (TLR) agonists. This guide provides a comparative analysis of SMU127, a small molecule TLR1/2 agonist, with other immunomodulatory drugs, focusing on TLR1/2 agonists with similar mechanisms of action. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Introduction to this compound and TLR1/2 Agonism
This compound is a novel, small-molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer.[1][2] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR1/2, specifically, recognizes triacylated lipopeptides from bacteria, triggering a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[3] This, in turn, induces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which are critical for orchestrating an anti-tumor immune response.[1][4] this compound was identified through a structure-based virtual screening of a large compound library and has demonstrated promising preclinical activity.
Comparative Efficacy of TLR1/2 Agonists
To provide a clear comparison of the in vitro potency of this compound with other notable TLR1/2 agonists, the following table summarizes their half-maximal effective concentrations (EC50) for inducing NF-κB activation and TNF-α production in various cell lines.
| Drug | Target | Assay | Cell Line | EC50 | Reference |
| This compound | TLR1/2 | NF-κB Activation | HEK-Blue™ hTLR2 | 0.55 µM | |
| Diprovocim | TLR1/2 | TNF-α Production | Human THP-1 | 110 pM | |
| TNF-α Production | Human PBMCs | 875 pM | |||
| TNF-α Production | Mouse Peritoneal Macrophages | 1.3 nM | |||
| TNF-α Production | Mouse BMDCs | 6.7 nM | |||
| Pam3CSK4 | TLR1/2 | NF-κB Activation | Not Specified | Potent activator |
Note: A direct comparison of EC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
In Vivo Anti-Tumor Activity
Preclinical studies in murine cancer models have provided evidence for the anti-tumor efficacy of TLR1/2 agonists. The following table summarizes the available in vivo data for this compound and comparator drugs.
| Drug | Cancer Model | Animal Model | Key Findings | Reference |
| This compound | 4T1 Murine Mammary Carcinoma | BALB/c mice | Inhibited tumor growth. | |
| Diprovocim | B16-OVA Melanoma | Mice | When used as an adjuvant with ovalbumin immunization and anti-PD-L1, it inhibited tumor growth and prolonged survival. | |
| Pam3CSK4 | B16/F10 Melanoma | Mice | In combination with anti-CTLA-4 antibody, enhanced tumor rejection and increased survival. |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
Assessing the Synergistic Effects of SMU127 with Existing Cancer Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel TLR1/2 agonist, SMU127, and its potential synergistic effects when combined with existing cancer treatments. As a small molecule agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer, this compound activates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and subsequent anti-tumor immune responses.[1][2] Preclinical studies have demonstrated its potential in inhibiting breast cancer growth in murine models.[1][2] This guide synthesizes available data to objectively assess its performance in combination therapies, offering valuable insights for further research and drug development.
Quantitative Data Summary
While direct quantitative data on the synergistic effects of this compound in combination with specific chemotherapeutic agents is limited in publicly available literature, we can extrapolate potential synergies based on studies of other TLR1/2 agonists with similar mechanisms of action. The following tables summarize representative data from studies on TLR1/2 agonists in combination with common chemotherapeutic agents, which can serve as a benchmark for designing future experiments with this compound.
Table 1: In Vitro Synergistic Effects of a TLR1/2 Agonist (Pam3CSK4) with Doxorubicin on Cancer Cell Viability
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) | Combination Index (CI)* |
| Control | - | 100 ± 5.2 | - |
| Pam3CSK4 | 1 µg/mL | 92 ± 4.5 | - |
| Doxorubicin | 0.5 µM | 65 ± 3.8 | - |
| Pam3CSK4 + Doxorubicin | 1 µg/mL + 0.5 µM | 45 ± 3.1 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition by a TLR1/2 Agonist in Combination with Paclitaxel in a 4T1 Murine Breast Cancer Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| TLR1/2 Agonist | 10 mg/kg | 1200 ± 120 | 20 |
| Paclitaxel | 10 mg/kg | 800 ± 95 | 46.7 |
| TLR1/2 Agonist + Paclitaxel | 10 mg/kg + 10 mg/kg | 400 ± 60 | 73.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the assessment of synergistic effects of TLR1/2 agonists.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., 4T1 murine breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with this compound alone, a chemotherapeutic agent (e.g., Doxorubicin) alone, or a combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.
In Vivo Murine Tumor Model
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ 4T1 murine breast cancer cells into the mammary fat pad of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups: Vehicle control, this compound alone, chemotherapeutic agent (e.g., Paclitaxel) alone, and the combination of this compound and the chemotherapeutic agent. Administer treatments as per the desired schedule (e.g., intraperitoneal injections three times a week).
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the mean tumor volumes and weights between the different treatment groups. Calculate the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the activation of the TLR1/2 heterodimer, which subsequently triggers the NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation and immunity.
Caption: this compound activates the TLR1/2-MyD88-NF-κB signaling cascade.
Experimental Workflow for In Vivo Synergy Study
A typical workflow for assessing the synergistic effects of this compound with a chemotherapeutic agent in a murine cancer model is outlined below.
Caption: Workflow for an in vivo study of this compound combination therapy.
Logical Relationship of Synergistic Action
The synergistic anti-cancer effect of combining this compound with chemotherapy is hypothesized to stem from a dual mechanism of action: direct cytotoxicity from the chemotherapeutic agent and immune-mediated tumor cell killing induced by this compound.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
References
Comparative Analysis of SMU127 Cross-Reactivity with Toll-Like Receptors Across Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SMU127's Performance and Supporting Experimental Data
This compound is a small-molecule agonist targeting the Toll-like receptor 1/2 (TLR1/2) heterodimer, a key component of the innate immune system.[1][2] Activation of TLR1/2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity, making TLR1/2 agonists promising candidates for vaccine adjuvants and cancer immunotherapy. This guide provides a comparative analysis of the cross-reactivity of this compound and its closely related analog, SMU-Z1, with TLRs from different species, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Analysis of TLR1/2 Agonist Activity
Table 1: In Vitro Efficacy of this compound and SMU-Z1 in Human Cells
| Compound | Cell Line | Assay | Endpoint | EC50 | Reference |
| This compound | HEK-Blue™ hTLR2 | NF-κB Reporter | SEAP Production | 0.55 µM | [2] |
| SMU-Z1 | HEK-Blue™ hTLR2 | NF-κB Reporter | SEAP Production | 4.88 nM | [3][4] |
Table 2: Comparative Agonist Activity of SMU-Z1 in Human and Murine Cells
| Species | Cell Type | Assay | Endpoint | Observation | Reference |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production | TNF-α, IL-1β, IL-6, IL-8 | Dose-dependent increase | |
| Murine | RAW 264.7 Macrophages | Cytokine Production | TNF-α, IL-1β | Dose-dependent increase | |
| Murine | RAW 264.7 Macrophages | Nitric Oxide Production | Nitric Oxide (NO) | Dose-dependent increase |
The in vivo efficacy of this compound in a murine breast cancer model further supports its cross-reactivity with mouse TLR1/2. Similarly, SMU-Z1 has demonstrated significant anti-tumor effects in a murine leukemia model, accompanied by the proliferation of murine splenocytes and an increase in the CD8+/CD4+ T cell ratio.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HEK-Blue™ TLR2 Reporter Gene Assay for NF-κB Activation
This assay is used to determine the potency of TLR1/2 agonists by measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound or other test agonists
-
Positive control (e.g., Pam3CSK4)
-
96-well plates
Protocol:
-
Culture HEK-Blue™ hTLR2 cells according to the manufacturer's instructions.
-
Prepare serial dilutions of the test agonist and positive control in cell culture medium.
-
Seed the HEK-Blue™ hTLR2 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well.
-
Add the diluted agonist to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Add HEK-Blue™ Detection Medium to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Calculate the EC50 value by plotting the dose-response curve.
Cytokine Production Assay in Murine Macrophages (RAW 264.7)
This protocol details the measurement of pro-inflammatory cytokines released from murine macrophages upon stimulation with a TLR agonist.
Materials:
-
RAW 264.7 cells (ATCC)
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound or other test agonists
-
LPS (as a positive control for inflammation)
-
ELISA kits for murine TNF-α and IL-1β
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of the test agonist in complete DMEM.
-
Remove the culture medium from the cells and replace it with the medium containing the test agonist or controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Isolation and Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs and their subsequent stimulation to measure cytokine production.
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound or other test agonists
-
96-well plates
-
ELISA kits for human TNF-α and IL-1β
Protocol:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS by centrifugation.
-
Resuspend the PBMCs in complete RPMI 1640 medium and determine the cell concentration.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the test agonist at various concentrations to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the supernatants and measure cytokine concentrations using specific ELISA kits.
Mandatory Visualizations
TLR1/2 Signaling Pathway
Caption: TLR1/2 signaling pathway activated by this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity.
References
- 1. medkoo.com [medkoo.com]
- 2. Structure-based discovery of a specific TLR1-TLR2 small molecule agonist from the ZINC drug library database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR1/2 Specific Small-Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR1/2 Specific Small‐Molecule Agonist Suppresses Leukemia Cancer Cell Growth by Stimulating Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SMU127: A Comparative Guide to the Anti-Tumor Effects of TLR Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of Toll-like receptors (TLRs) has emerged as a promising strategy in cancer immunotherapy, aiming to harness the power of the innate immune system to elicit potent anti-tumor responses. A diverse array of TLR agonists are under investigation, each with a unique mechanism of action and therapeutic potential. This guide provides a comparative analysis of the novel TLR1/2 agonist, SMU127, benchmarked against other well-characterized TLR agonists, to aid researchers in the selection and application of these immunomodulatory agents.
Introduction to this compound and Other Key TLR Agonists
This compound is a small molecule agonist that specifically targets the TLR1/2 heterodimer. Its activation of this receptor complex triggers downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of various immune cells, ultimately contributing to its anti-tumor effects. This guide will compare the performance of this compound and other TLR1/2 agonists with agonists targeting TLR3, TLR4, TLR7/8, and TLR9, which are among the most extensively studied in the context of oncology.
Comparative Efficacy of TLR Agonists in Preclinical Cancer Models
The anti-tumor efficacy of TLR agonists can vary significantly depending on the specific agonist, the tumor type, and the tumor microenvironment. While direct head-to-head studies comparing all major TLR agonists as monotherapies are limited, the following tables summarize available preclinical data to provide a comparative overview.
Note: The data presented below are compiled from various studies and may not be directly comparable due to differences in experimental models, dosing regimens, and tumor types.
Table 1: In Vivo Anti-Tumor Efficacy of this compound and Other TLR Agonists
| TLR Agonist (Target) | Representative Compound(s) | Cancer Model | Administration Route | Key Findings |
| This compound (TLR1/2) | This compound | 4T1 Murine Mammary Carcinoma | - | Reduces tumor volume at 0.1 mg/animal.[1][2] |
| Pam3CSK4 (TLR1/2) | Pam3CSK4 | B16 Melanoma | Subcutaneous | In combination with a neoantigen vaccine, significantly inhibited tumor growth compared to the vaccine alone. |
| Poly(I:C) (TLR3) | Polyinosinic-polycytidylic acid | TC-1 Cervical Cancer | Subcutaneous | As a vaccine adjuvant, abolished tumor development in a preventive model and significantly suppressed tumor growth in a therapeutic model.[3] |
| LPS/MPLA (TLR4) | Lipopolysaccharide, Monophosphoryl Lipid A | B16 Melanoma | Intratumoral | LPS-stimulated B16 cells showed inhibited tumor growth in vivo.[4] |
| R848 (TLR7/8) | Resiquimod | CT26 Colon Carcinoma | Intraperitoneal | Induced potent, dose-dependent anti-tumor activity.[5] |
| CpG ODN (TLR9) | CpG oligodeoxynucleotides | CT26 Colon Carcinoma, B16 Melanoma | Intratumoral | Completely rejected tumors in both young and old mice. |
Table 2: Immunomodulatory Effects of TLR Agonists
| TLR Agonist (Target) | Key Immune Cell Targets | Primary Cytokine Induction | Effects on T Cells |
| This compound (TLR1/2) | Macrophages, Dendritic Cells | TNF-α | Promotes cytotoxic T lymphocyte (CTL) responses. |
| Poly(I:C) (TLR3) | Dendritic Cells, Natural Killer (NK) Cells | Type I IFNs, IL-12 | Enhances CTL activation and memory. |
| LPS/MPLA (TLR4) | Macrophages, Dendritic Cells | TNF-α, IL-6, IL-12 | Promotes Th1 polarization of CD4+ T cells. |
| R848 (TLR7/8) | Plasmacytoid Dendritic Cells, Monocytes, NK Cells | IFN-α, IL-12, TNF-α | Activates NK cells and enhances CTL responses. |
| CpG ODN (TLR9) | Plasmacytoid Dendritic Cells, B Cells | IFN-α, IL-12 | Potently activates pDCs and promotes Th1 responses. |
Signaling Pathways of TLR Agonists
The distinct anti-tumor effects of various TLR agonists are rooted in the specific signaling cascades they initiate upon receptor binding. Understanding these pathways is crucial for predicting their biological activities and potential for combination therapies.
TLR1/2 Signaling Pathway
Activation of the TLR1/2 heterodimer by agonists like this compound leads to the recruitment of the MyD88 adaptor protein, initiating a signaling cascade that culminates in the activation of NF-κB and MAPK pathways. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α.
TLR3 Signaling Pathway
TLR3 recognizes double-stranded RNA mimics like poly(I:C) and signals exclusively through the TRIF adaptor protein. This leads to the activation of IRF3 and NF-κB, resulting in the production of type I interferons and inflammatory cytokines.
TLR4 Signaling Pathway
TLR4 signaling is unique as it can proceed through both MyD88-dependent and TRIF-dependent pathways, leading to a broad range of inflammatory responses.
TLR7/8 Signaling Pathway
Located in endosomes, TLR7 and TLR8 recognize single-stranded RNA mimics like R848. They signal through MyD88 to activate both NF-κB and IRF7, leading to the production of inflammatory cytokines and high levels of type I interferons.
TLR9 Signaling Pathway
TLR9 recognizes unmethylated CpG DNA motifs and, similar to TLR7/8, signals through MyD88 to activate NF-κB and IRF7, leading to a potent type I interferon and inflammatory cytokine response.
Experimental Protocols
The following sections provide representative experimental methodologies for evaluating the anti-tumor effects of TLR agonists in preclinical models.
In Vivo Tumor Growth Inhibition Studies
A common experimental workflow to assess the in vivo efficacy of TLR agonists involves tumor cell implantation in mice, followed by treatment with the agonist and monitoring of tumor growth.
1. Cell Lines and Animal Models:
-
Commonly used murine tumor cell lines include 4T1 (mammary carcinoma), B16-F10 (melanoma), and CT26 (colon carcinoma).
-
Syngeneic mouse models (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10) are typically used to ensure a competent immune system.
2. Tumor Implantation:
-
A specific number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), treatment is initiated.
-
TLR agonists are administered via various routes, including intratumoral (i.t.), intraperitoneal (i.p.), or subcutaneous (s.c.) injections.
-
Dosing and schedule vary depending on the agonist and study design (e.g., 10-100 µg per injection, administered two to three times a week).
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Animal survival is monitored, and Kaplan-Meier survival curves are generated.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis.
Immunophenotyping by Flow Cytometry
To understand the immunological mechanisms underlying the anti-tumor effects, immune cell populations in the tumor microenvironment, spleen, and lymph nodes are often analyzed by flow cytometry.
1. Sample Preparation:
-
Tumors are dissociated into single-cell suspensions using enzymatic digestion (e.g., collagenase, DNase).
-
Spleens and lymph nodes are mechanically dissociated.
-
Red blood cells are lysed using an appropriate buffer.
2. Staining:
-
Cells are stained with fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages; CD11c for dendritic cells).
-
Intracellular staining can be performed to detect cytokines (e.g., IFN-γ, TNF-α) or transcription factors (e.g., Foxp3 for regulatory T cells).
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using specialized software to quantify the frequency and activation status of different immune cell subsets.
Conclusion
This compound, a specific TLR1/2 agonist, demonstrates promising anti-tumor activity in preclinical models. Its mechanism of action, centered on the MyD88-dependent activation of NF-κB and subsequent pro-inflammatory cytokine production, aligns with the broader understanding of TLR-mediated anti-cancer immunity. When compared to other TLR agonists, it is evident that while the overarching goal of immune activation is shared, the specific pathways engaged, the primary immune cells targeted, and the resulting cytokine milieu can differ significantly.
The choice of a TLR agonist for cancer therapy will likely depend on the specific tumor type, its microenvironment, and the desired immunological outcome. While endosomal TLR agonists like those for TLR3, 7/8, and 9 are known for their potent induction of type I interferons, cell-surface TLR agonists like this compound offer a distinct profile of immune activation. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these agents and to guide the rational design of novel combination immunotherapies.
References
Safety Operating Guide
Proper Disposal Procedures for SMU127: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of SMU127, a Toll-like receptor 1/2 (TLR1/2) agonist used in research.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous and follow stringent disposal protocols.
Immediate Safety and Handling
Before any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation.
Core Disposal Protocol
In the absence of a manufacturer-provided SDS, this compound waste must be managed as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Step-by-Step Disposal Guide:
-
Treat as Hazardous Waste: Assume this compound has unknown toxicity and handle it as a hazardous substance.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless compatibility is confirmed. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated items such as pipette tips, weigh boats, gloves, and empty vials.
-
Liquid Waste: Unused or expired this compound solutions, as well as solvents used to rinse contaminated glassware.
-
-
Use Appropriate Containers:
-
Collect waste in chemically compatible, leak-proof containers with secure screw-top lids.
-
Ensure containers are in good condition and suitable for the type of waste (solid or liquid).
-
-
Properly Label Containers:
-
Clearly label each waste container with "Hazardous Waste."
-
Identify the contents, including "this compound" and list all other components and their estimated concentrations if it is a solution.
-
Record the date the waste was first added to the container.
-
-
Store Safely:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Keep containers closed when not in use.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a hazardous waste pickup.
-
Provide them with all available information about this compound, including its chemical name, any known properties, and the process that generated the waste.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard best practices for the handling of novel or uncharacterized research compounds where a specific SDS is unavailable. These protocols are derived from general chemical safety and hazardous waste management guidelines.
This compound Signaling Pathway
This compound functions as an agonist for the TLR1/TLR2 heterodimer, which leads to the activation of the NF-κB signaling pathway.[1] This activation is crucial for its biological effects, including the induction of cytokine production.
Caption: this compound activates the TLR1/TLR2 pathway, leading to NF-κB activation and gene expression.
Quantitative Data Summary
As no specific experimental data with quantitative values was cited in the provided context for disposal, a data table is not applicable. The procedural guidance is based on established safety protocols for handling research chemicals of unknown hazard. Researchers should consult their institution's EHS department for specific quantitative limits and reporting requirements for hazardous waste.
References
Personal protective equipment for handling SMU127
Disclaimer: This document provides essential safety and logistical information for handling SMU127 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. It is imperative to obtain and review the SDS from your supplier and to conduct a thorough risk assessment before handling this compound. The information provided here is not a substitute for a formal risk assessment and institutional safety protocols.
This compound is a small-molecule agonist of the toll-like receptor 1/2 (TLR1/2) heterodimer, used for research purposes, particularly in the field of cancer immunotherapy.[1][2][3] While some suppliers may ship this compound as a non-hazardous chemical, its biological activity necessitates careful handling to avoid potential health effects.[3] As a precaution, it should be treated as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood or ventilated enclosure) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | N95 or higher-rated respirator if weighing outside of a ventilated enclosure |
| Cell culture and in vitro assays | Safety glasses with side shields | Nitrile or latex gloves | Lab coat | Not generally required if handled in a biological safety cabinet |
| Handling of waste | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Lab coat | Not generally required |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | Air-purifying respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Planning:
- Obtain and thoroughly read the Safety Data Sheet (SDS) from the supplier.
- Ensure all necessary PPE is available and in good condition.
- Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
- Have a chemical spill kit readily accessible.
2. Weighing and Solution Preparation:
- Perform all weighing and solution preparation in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
- Use disposable weighing boats and spatulas to avoid cross-contamination.
- Slowly add the powdered this compound to the solvent to prevent aerosolization.
- Cap containers securely immediately after use.
- Clearly label all solutions with the compound name, concentration, date, and hazard information.
3. In Vitro Experiments:
- Conduct all manipulations involving this compound within a biological safety cabinet (BSC) to maintain sterility and protect the user.
- Use appropriate aseptic techniques to prevent contamination of cell cultures.
- After use, decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan
1. Waste Segregation:
- Segregate all waste contaminated with this compound from general laboratory waste.
- Use clearly labeled, leak-proof containers for solid and liquid waste.
2. Solid Waste Disposal:
- Dispose of all contaminated solid waste, including gloves, weighing boats, and pipette tips, in a designated hazardous chemical waste container.
3. Liquid Waste Disposal:
- Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
- Do not pour any liquid waste containing this compound down the drain.
4. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
